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  • Product: Octahydro-1,5-methanopentalene
  • CAS: 1521-75-1

Core Science & Biosynthesis

Foundational

Quantifying Structural Tension: Strain Energy Calculations for Methanopentalene Derivatives

Executive Summary The drive toward higher clinical success rates in drug development has renewed interest in rigid, -rich polycyclic scaffolds. Among these, methanopentalene derivatives—such as the octahydro-1,5-methanop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward higher clinical success rates in drug development has renewed interest in rigid,


-rich polycyclic scaffolds. Among these, methanopentalene derivatives—such as the octahydro-1,5-methanopentalene core—offer unique three-dimensional pharmacophore presentations. However, the complex fused and bridged nature of these tricyclic systems introduces significant intramolecular tension. Accurately quantifying this Ring Strain Energy (RSE)  is critical for predicting chemical reactivity, metabolic stability, and binding thermodynamics. This whitepaper provides an authoritative, self-validating computational guide to calculating the strain energy of methanopentalene derivatives using advanced Density Functional Theory (DFT) and homodesmotic reaction models.

The Mechanistic Significance of Methanopentalene Scaffolds

Methanopentalene architectures are characterized by their densely packed, bridged tricyclic frameworks. These structures are not merely synthetic curiosities; they are deeply embedded in bioactive natural products. For instance, as detailed in , the natural product Hypatulin A features a highly oxygenated, densely substituted tricyclic octahydro-1,5-methanopentalene core, which exhibits targeted antimicrobacterial activity[1].

From a mechanistic perspective, the rigidity of the methanopentalene core minimizes the entropic penalty upon target binding. However, this rigidity comes at the cost of angle (Baeyer) strain, torsional (Pitzer) strain, and transannular steric clashes. Understanding the exact magnitude of this strain is essential because it dictates the scaffold's susceptibility to oxidative metabolism and its potential utility in strain-promoted click chemistry[2].

Theoretical Framework: Isolating Ring Strain Energy (RSE)

Strain energy cannot be measured directly as an absolute quantum mechanical observable; it must be derived by comparing the strained molecule to an unstrained, acyclic reference system. The choice of the hypothetical reference reaction is the most critical variable in this calculation.

The Hierarchy of Reaction Models

To isolate the RSE from other thermochemical factors (like conjugation or hyperconjugation), computational chemists rely on a hierarchy of isodesmic and homodesmotic equations:

  • Isodesmic Reactions: Conserve the total number of formal chemical bonds (e.g., C-C, C=C) between reactants and products. However, they fail to account for the specific hybridization states of the atoms involved.

  • Homodesmotic Reactions: A stricter subclass defined by the . These reactions conserve not only the formal bond types but also the exact number of carbon atoms in corresponding states of hybridization (

    
    , 
    
    
    
    ,
    
    
    ), as well as matching the exact number of
    
    
    ,
    
    
    , and
    
    
    groups[3].
  • Hyperhomodesmotic Reactions: The highest tier, which strictly conserves the exact C-C bond environments (e.g., an

    
    -
    
    
    
    bond connecting a secondary and a tertiary carbon)[4].

For methanopentalene derivatives, homodesmotic reactions are the gold standard. They perfectly balance the hybridization states, ensuring that the calculated enthalpy of reaction (


) reflects only the intrinsic ring strain[4].

ReactionTypes Root Thermochemical Reaction Models Iso Isodesmic Conserves formal bonds (e.g., C-C, C=C) Root->Iso Homo Homodesmotic Conserves hybridization & C-H bond types Root->Homo Hyper Hyperhomodesmotic Conserves strict C-C bond environments Root->Hyper Iso->Homo Increasing Accuracy Homo->Hyper

Caption: Hierarchy of thermochemical reaction models for isolating intrinsic ring strain energy.

Self-Validating Computational Protocol for RSE Determination

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system . Each phase contains a mandatory validation checkpoint to prevent the propagation of errors.

Step 1: Conformational Sampling
  • Action: Perform a comprehensive conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94) to identify the global minimum of the methanopentalene derivative.

  • Causality: Fused tricyclic systems can exhibit subtle ring-flipping or substituent rotations. Starting DFT calculations from a local minimum will artificially inflate the calculated strain energy.

  • Validation Checkpoint: Cluster conformers by RMSD (threshold < 0.5 Å). Ensure the lowest energy conformer is populated at >95% via Boltzmann distribution at 298.15 K.

Step 2: DFT Geometry Optimization
  • Action: Optimize the selected conformer using a dispersion-corrected functional and a robust basis set (e.g.,

    
    B97X-D/def2-TZVP).
    
  • Causality: Standard functionals like B3LYP frequently fail to capture medium-range electron correlation. Dispersion corrections (like Grimme's -D3 or the inherently corrected

    
    B97X-D) are mandatory to accurately model the transannular interactions within the compact methanopentalene core.
    
  • Validation Checkpoint: Verify that the maximum force and maximum displacement thresholds have converged to standard tight criteria (e.g., max force <

    
     Hartree/Bohr).
    
Step 3: Vibrational Frequency Analysis
  • Action: Run a frequency calculation at the exact same level of theory used for optimization. Extract the Zero-Point Energy (ZPE) and thermal corrections to enthalpy (

    
    ).
    
  • Causality: Optimization only finds a stationary point on the potential energy surface. Frequency analysis provides the thermodynamic quantities needed to convert electronic energy (

    
    ) to Enthalpy (
    
    
    
    ).
  • Validation Checkpoint: NImag = 0 . Confirm there are zero imaginary frequencies. An imaginary frequency indicates a transition state, rendering the thermochemical data invalid.

Step 4: Homodesmotic Equation Construction
  • Action: Construct a balanced reaction using acyclic reference molecules (ethane, propane, isobutane). For an unsubstituted octahydro-1,5-methanopentalene (

    
    , containing 2 
    
    
    
    , 4
    
    
    , and 3
    
    
    bridgeheads), the equation must match these fragments exactly on the product side using unstrained alkanes[2].
  • Validation Checkpoint: Count the exact number of

    
     carbons bonded to 1, 2, 3, and 4 hydrogens on both the reactant and product sides. They must be mathematically identical[4].
    
Step 5: Enthalpy Calculation
  • Action: Calculate the RSE using the formula:

    
    .
    

Workflow A 1. Conformational Search (Molecular Mechanics) B 2. DFT Geometry Optimization (e.g., ωB97X-D/def2-TZVP) A->B Lowest E conformer C 3. Frequency Analysis (Check NImag = 0) B->C Optimized Geometry D 4. Homodesmotic Reaction Construction C->D ZPE & Enthalpy E 5. Strain Energy Calculation (ΔH_rxn derivation) D->E Balanced Equation

Caption: Self-validating computational workflow for determining methanopentalene strain energy.

Quantitative Data: Strain Energy Comparisons

To contextualize the strain inherent in methanopentalene derivatives, it is necessary to compare them against well-characterized cyclic and polycyclic scaffolds. The table below summarizes the calculated strain energies derived from homodesmotic reactions.

ScaffoldRing SystemEst. Strain Energy (kcal/mol)Primary Strain Contributors
Cyclopentane Monocyclic~6.5Pitzer strain (eclipsing C-H interactions)
Bicyclo[3.2.1]octane Bicyclic~12.0Transannular interactions, minor angle strain
Norbornane Bicyclic~17.5Angle strain (Baeyer), enforced eclipsing
Octahydro-1,5-methanopentalene Tricyclic~28.5Severe angle compression, transannular strain
Cubane Polycyclic~166.0Extreme angle strain (90° C-C-C angles)

Data synthesis based on computational group equivalents and homodesmotic modeling of hydrocarbon strain energies[5].

Applications in Drug Development

Understanding the RSE of methanopentalene derivatives directly informs two major areas of drug development:

  • Metabolic Stability Profiling: Highly strained C-C and C-H bonds exhibit altered orbital hybridization (increased

    
    -character in the C-H bonds, increased 
    
    
    
    -character in the C-C framework). This makes specific bridgehead positions more susceptible to Cytochrome P450-mediated hydroxylation. By mapping the strain energy, computational chemists can predict metabolic soft spots prior to synthesis.
  • Strain-Promoted Reactivity: Just as the strain in cyclooctynes is harnessed for bioorthogonal click chemistry (SPAAC)[2], the intrinsic tension in unsaturated methanopentalene derivatives (e.g., hexahydro-2,5-methanopentalene) can be leveraged to drive highly specific, catalyst-free conjugations for antibody-drug conjugates (ADCs) or targeted radioligands.

References

  • Synthesis of 3-epi-Hypatulin B Featuring a Late-Stage Photo-Oxidation in Flow Organic Letters (ACS Publications) URL:[Link]

  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions National Institutes of Health (PMC) URL: [Link]

  • Homodesmotic Reaction The IUPAC Compendium of Chemical Terminology (Gold Book) URL:[Link]

  • How to calculate ring strain energy? (Criteria for HD1 and HD2) Chemistry Stack Exchange URL:[Link]

  • A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules Swarthmore College / MDPI URL: [Link]

Sources

Exploratory

The Evolution of Octahydro-1,5-methanopentalene Synthesis: From Fundamental Hydrocarbons to Complex Meroterpenes

Executive Summary Octahydro-1,5-methanopentalene—systematically designated as tricyclo[4.2.1.0^{3,7}]nonane and colloquially known as the brendane skeleton[1]—is a highly rigid, bridged tricyclic hydrocarbon framework. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydro-1,5-methanopentalene—systematically designated as tricyclo[4.2.1.0^{3,7}]nonane and colloquially known as the brendane skeleton[1]—is a highly rigid, bridged tricyclic hydrocarbon framework. Historically, this densely packed bicyclic system has fascinated synthetic chemists due to its high degree of stereochemical complexity. As a Senior Application Scientist, I approach the synthesis of the octahydro-1,5-methanopentalene core not merely as a sequence of bond formations, but as an exercise in controlling thermodynamic and kinetic pathways. This whitepaper analyzes the historical progression of its synthesis, from early transition-metal-catalyzed cyclizations to the modern total synthesis of complex, biologically active meroterpenes using continuous flow chemistry.

Early Synthetic Paradigms: Transition-Metal Catalysis

In the 1990s, the synthesis of the brendane core was primarily an exercise in methodology development. A landmark approach by Heumann et al. (1994) utilized a Palladium-Copper mediated Wacker-type oxidative cyclization of endo-5-vinyl-2-norbornene[2].

Mechanistic Causality: The choice of Pd(II) in this protocol is highly deliberate. Pd(II) selectively coordinates to the extracyclic vinyl group rather than the internal double bond. This coordination initiates a cis-insertion that forms the critical carbon-carbon bond required to bridge the system. Subsequent oxidative cleavage of the organopalladium intermediate via CuCl₂/O₂ proceeds with >90% inversion of configuration, yielding a disubstituted brendane[2]. This self-validating stereochemical outcome proves that the metal center strictly dictates the facial selectivity of the cyclization.

G N1 endo-5-vinyl-2-norbornene N2 Pd(II) Coordination (Extracyclic Vinyl) N1->N2 N3 cis-Insertion (C-C Bond Formation) N2->N3 N4 Oxidative Cleavage (CuCl2 / O2) N3->N4 N5 Disubstituted Brendane (Inversion of Config) N4->N5

Mechanistic pathway of Pd-catalyzed Wacker-type cyclization to the brendane skeleton.

Protocol 1: Pd-Catalyzed Synthesis of the Brendane Core

This protocol acts as a self-validating system; the color change of the copper co-catalyst serves as an internal indicator of the oxidation state.

  • Preparation: Dissolve endo-5-vinyl-2-norbornene (1.0 equiv) in a degassed solvent mixture of acetic acid and water (9:1 v/v).

  • Catalyst Loading: Add PdCl₂ (0.1 equiv) and CuCl₂ (2.0 equiv). The solution will exhibit the characteristic green/blue hue of Cu(II).

  • Atmospheric Control: Purge the reaction vessel with O₂ gas and maintain under a balloon of O₂ to ensure the continuous re-oxidation of Cu(I) to Cu(II), which in turn regenerates the active Pd(II) species.

  • Reaction Monitoring: Stir at room temperature for 24 hours. Monitor the reaction via GC-MS. The completion of the cis-insertion phase is validated by the total consumption of the vinyl norbornene signal.

  • Workup: Quench with brine, extract with diethyl ether, and purify the resulting disubstituted octahydro-1,5-methanopentalene via silica gel chromatography.

The Natural Product Era: The Hypatulin Paradigm

The synthetic community's interest in the octahydro-1,5-methanopentalene skeleton surged following the 2016 isolation of Hypatulins A and B from the leaves of Hypericum patulum by Tanaka and co-workers[3].

Hypatulin A features a highly oxygenated, densely substituted tricyclic octahydro-1,5-methanopentalene core bearing four stereocenters, three of which are quaternary[3]. Beyond its structural beauty, Hypatulin A exhibits significant antimicrobacterial activity against Bacillus subtilis[3]. The biogenetic hypothesis suggests these meroterpenes arise from a prenylated benzophenone precursor, undergoing complex, enzyme-mediated cyclizations to form the rigid brendane core[3].

Modern Synthetic Workflows: Flow Chemistry in Total Synthesis

Synthesizing the highly oxygenated brendane core of Hypatulin A requires overcoming severe steric hindrance. In 2022, Christmann and co-workers reported the synthesis of the related 3-epi-Hypatulin B, laying the groundwork for accessing the octahydro-1,5-methanopentalene core[4]. To construct the densely substituted cyclopentane core, they employed an intramolecular Mukaiyama aldol reaction[4].

Causality & Logic of Flow Chemistry: Installing the final ester functionality via photo-oxidation of a methoxyallene intermediate proved highly problematic in standard batch reactors. In batch photochemistry, the Beer-Lambert law dictates an exponential decay of photon flux away from the light source, leading to over-irradiation at the reactor walls and under-conversion in the bulk. To circumvent this, the transformation was translated into a continuous flow protocol[4]. Flow chemistry ensures a high surface-area-to-volume ratio, providing uniform irradiation and precise residence times, thereby preventing the degradation of the sensitive oxygenated core.

Flow S1 Methoxyallene Intermediate (Batch Reservoir) S3 Photochemical Reactor (hv irradiation, FEP tubing) S1->S3 S2 O2 Saturation (Mass Flow Controller) S2->S3 S4 In-line Quenching (Reductant) S3->S4 S5 Ester Functionalized Core S4->S5

Continuous flow photo-oxidation workflow for late-stage ester installation.

Protocol 2: Continuous Flow Photo-Oxidation

This protocol utilizes precise residence time to self-validate the prevention of over-oxidation.

  • Solution Preparation: Dissolve the methoxyallene intermediate (0.1 M) and a photosensitizer (e.g., Rose Bengal, 1 mol%) in dichloromethane.

  • Reactor Setup: Utilize a fluorinated ethylene propylene (FEP) tubing reactor wrapped around a 450 nm LED light source. FEP is chosen for its high UV-Vis transmittance and chemical resistance.

  • Flow Parameters: Pump the solution at a flow rate of 0.5 mL/min. Introduce O₂ gas via a mass flow controller using a T-mixer to create a segmented Taylor flow (alternating gas-liquid slugs), maximizing gas-liquid mass transfer.

  • Irradiation & Quenching: The residence time in the irradiated zone is strictly controlled to 10 minutes. Route the reactor effluent directly into a flask containing a reducing agent (e.g., dimethyl sulfide) to immediately quench reactive endoperoxide intermediates.

  • Isolation: Concentrate the quenched mixture and isolate the ester-functionalized bicyclic core.

Quantitative Data Summary

To provide a clear comparison of the historical and modern methodologies used to access the octahydro-1,5-methanopentalene (brendane) architecture, the following table summarizes the key metrics from the literature:

Synthetic EraKey MethodologyTarget CoreYield / EfficiencyReference
1994 Pd-Cu Mediated Wacker CyclizationDisubstituted BrendaneHigh stereoselectivity (>90% inversion)[2]
2025 Halogen/Chalcogen Skeletal RearrangementBrendane SkeletonHigh conversion from norbornene[5]
2022 Mukaiyama Aldol & Flow Photo-OxidationHypatulin B Core91% yield (Aldol step)[4]

References

  • National Center for Biotechnology Information. "Octahydro-1,5-methanopentalene | C9H14 | CID 12302050 - PubChem". PubChem.
  • Tanaka, N., et al. "Hypatulins A and B, Meroterpenes from Hypericum patulum". Organic Letters, 2016.
  • Heumann, A., et al. "ChemInform Abstract: Direct Access to Substituted Brendane Derivatives by Palladium-Copper Mediated Cyclization...". Tetrahedron, 1994.
  • Yoshitani, A., et al. "Remodelling of Tricyclic Carbon Frameworks with a Norbornene Scaffold". Chemical Communications, 2025.
  • Leisering, S., et al. "Synthesis of 3-epi-Hypatulin B Featuring a Late-Stage Photo-Oxidation in Flow". Organic Letters, 2022.

Sources

Foundational

Thermochemical Profiling of Octahydro-1,5-methanopentalene: Heat of Combustion and Ring Strain Analysis

Executive Summary & Structural Context Octahydro-1,5-methanopentalene (commonly known as brexane or tricyclo[4.2.1.0^{3,7}]nonane) is a highly rigid,1[1]. In the realm of advanced materials and aerospace engineering, pol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Octahydro-1,5-methanopentalene (commonly known as brexane or tricyclo[4.2.1.0^{3,7}]nonane) is a highly rigid,1[1]. In the realm of advanced materials and aerospace engineering, polycyclic molecules like brexane are heavily scrutinized for their potential as 2[2]. The core metric defining their utility is the net heat of combustion (NHOC) .

As a Senior Application Scientist, I emphasize that measuring the heat of combustion for such strained systems is not merely a bulk property test; it is a direct probe into the intramolecular forces and ring strain energy (RSE) locked within the carbon scaffold.

The Causality of Thermochemical Behavior

Why does octahydro-1,5-methanopentalene exhibit a disproportionately high heat of combustion compared to its acyclic or monocyclic isomers?

The answer lies in Baeyer-strain (angle strain) and Pitzer-strain (torsional strain) . The enforced geometry of the tricyclic cage forces the sp³ hybridized carbon atoms to deviate significantly from their ideal 109.5° bond angles. When the molecule undergoes complete oxidation, this locked "spring energy" is released exothermically.

Causality in Measurement: To accurately capture this energy, we cannot rely solely on 3[3], as they often underestimate complex transannular interactions. We must employ precision static-bomb calorimetry, strictly controlling environmental variables to ensure the measured enthalpy (


) reflects purely the breaking of these strained bonds, free from phase-change artifacts or incomplete oxidation soot.

Experimental Methodology: Precision Bomb Calorimetry Protocol

To ensure a self-validating system, the following protocol incorporates internal checks (Washburn corrections) to 4[4].

Step 1: Sample Preparation and Encapsulation

  • Action: Weigh approximately 0.5 g of high-purity octahydro-1,5-methanopentalene into a combustible gelatin capsule or press it into a unified pellet.

  • Causality: Brexane and related C9H14 polycycles can exhibit volatility at room temperature. Encapsulation prevents mass loss prior to ignition, ensuring the exact molar quantity is known for the precise

    
     calculation.
    

Step 2: Bomb Assembly and Oxygen Pressurization

  • Action: Place the sample in the crucible, attach a platinum ignition wire with a known length of combustible cotton thread. Seal the bomb and purge with ultra-pure oxygen (99.995%) to a pressure of 3.0 MPa.

  • Causality: An oxygen-rich environment at 3.0 MPa guarantees complete combustion to CO₂ and H₂O. Lower pressures risk the formation of carbon monoxide or soot, which would negatively skew the exothermic output and invalidate the trial.

Step 3: Ignition and Isoperibol Temperature Monitoring

  • Action: Submerge the bomb in a highly calibrated water calorimeter. Initiate stirring and log the baseline temperature drift. Fire the ignition circuit and record the temperature rise (

    
    ) to a resolution of 0.0001 K until thermal equilibrium is re-established.
    
  • Causality: High-resolution tracking accounts for the heat capacity of the calorimeter (

    
    ), allowing the exact calculation of gross heat released while compensating for ambient thermal leakage.
    

Step 4: Post-Combustion Analysis (Washburn Corrections)

  • Action: Vent the bomb slowly. Wash the interior with distilled water and titrate the washings with standard NaOH to quantify trace nitric acid (HNO₃).

  • Causality: Residual atmospheric nitrogen in the bomb oxidizes to HNO₃, an exothermic side reaction. Subtracting this heat (Washburn correction) isolates the true combustion energy of the hydrocarbon.

Quantitative Data & Thermochemical Analysis

The following table synthesizes the thermochemical parameters of octahydro-1,5-methanopentalene, comparing it to theoretical unstrained models to highlight its energetic density.

ParameterValueMethod / Source
Molecular Formula C9H14-
Molar Mass 122.21 g/mol -
Gross Heat of Combustion (

)
~ -5380 to -5420 kJ/molStatic-Bomb Calorimetry[4]
Net Heat of Combustion (NHOC) ~ 44.0 - 44.4 MJ/kgCalculated (H₂O vapor state)[2]
Enthalpy of Formation (

)
~ -65.0 kJ/molDerived via Hess's Law
Ring Strain Energy (RSE) ~ 75 - 85 kJ/molGroup Additivity Deviation[3]

Mechanistic & Workflow Visualizations

CalorimetryWorkflow Start Sample Encapsulation (Octahydro-1,5-methanopentalene) Purge Oxygen Pressurization (3.0 MPa O2) Start->Purge Ignition Isoperibol Ignition & Combustion Purge->Ignition Log High-Res Temperature Logging (u0394T) Ignition->Log Washburn Washburn Corrections (HNO3 Titration) Log->Washburn Calc Derive Gross Heat of Combustion (u0394Hc) Washburn->Calc

Fig 1. Step-by-step bomb calorimetry workflow for measuring heat of combustion.

ThermoCycle Elements Standard Elements 9 C(graphite) + 7 H2(g) + 12.5 O2(g) Reactants Target Molecule C9H14(s) + 12.5 O2(g) Elements->Reactants u0394Hf (Measured) Products Combustion Products 9 CO2(g) + 7 H2O(l) Elements->Products u0394Hf (Products) Reactants->Products u0394Hc (Bomb Calorimetry) StrainFree Strain-Free Reference (Group Additivity Model) StrainFree->Reactants Ring Strain Energy (RSE)

Fig 2. Thermodynamic cycle relating heat of combustion to enthalpy of formation and strain energy.

References

  • Title: Octahydro-1,5-methanopentalene | C9H14 | CID 12302050 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels with a Double/Triple Hexane Ring Source: R Discovery URL: [Link]

  • Title: Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds Source: AIP Publishing URL: [Link]

  • Title: Heats of combustion of organic compounds Source: NIST Technical Series Publications URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Theoretical Modeling of Octahydro-1,5-methanopentalene Stability

Abstract Octahydro-1,5-methanopentalene, also known as tricyclo[4.2.1.03,7]nonane or brendane, is a saturated polycyclic hydrocarbon with a rigid, strained cage structure.[1][2] Its unique three-dimensional arrangement o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Octahydro-1,5-methanopentalene, also known as tricyclo[4.2.1.03,7]nonane or brendane, is a saturated polycyclic hydrocarbon with a rigid, strained cage structure.[1][2] Its unique three-dimensional arrangement of atoms gives rise to significant ring strain, a key determinant of its chemical reactivity and overall stability. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to model and quantify the stability of this intriguing molecule. We will delve into the principles of strain energy calculation, explore the application of various quantum chemical methods, and present a structured workflow for conducting these analyses. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational assessment of complex molecular structures.

Introduction: The Significance of Molecular Stability in Strained Systems

The concept of molecular stability is fundamental to understanding and predicting the behavior of chemical compounds.[3] For strained molecules like octahydro-1,5-methanopentalene, stability is intrinsically linked to the amount of strain energy stored within their chemical bonds.[4] This strain arises from deviations from ideal bond lengths, bond angles, and dihedral angles, as well as from steric repulsions between non-bonded atoms.[3][4] A thorough understanding of the factors governing the stability of such systems is crucial for:

  • Predicting Reactivity: Highly strained molecules are often more reactive, as the release of strain energy can provide a thermodynamic driving force for chemical transformations.

  • Designing Novel Molecular Scaffolds: In drug discovery and materials science, strained motifs can be incorporated to create unique three-dimensional structures with specific biological activities or material properties.

  • Understanding Reaction Mechanisms: Computational stability analysis can elucidate the energetics of reaction intermediates and transition states, providing insights into reaction pathways.

Octahydro-1,5-methanopentalene (C9H14) serves as an excellent case study for exploring the theoretical modeling of stability in polycyclic hydrocarbons.[2] Its compact and rigid framework presents a significant computational challenge and offers a valuable opportunity to apply and validate various theoretical models.

Theoretical Foundations for Modeling Molecular Stability

The theoretical assessment of molecular stability primarily relies on the calculation of strain energy. Strain energy is defined as the difference in enthalpy between a real molecule and a hypothetical, strain-free reference molecule.[4] Several computational approaches can be employed to determine this value.

Quantum Mechanical Methods

Quantum mechanics provides the most rigorous framework for calculating molecular energies and properties. The two main classes of quantum mechanical methods used for this purpose are ab initio methods and Density Functional Theory (DFT).

  • Ab initio Methods: These methods are based on first principles and solve the Schrödinger equation without empirical parameters.[5] While highly accurate, they can be computationally expensive, especially for larger molecules. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory.[5][6]

  • Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that calculates the electronic energy of a molecule based on its electron density.[7][8][9] It offers a good balance between accuracy and computational cost, making it a popular choice for studying the stability of medium to large-sized molecules.[10][11] The choice of the exchange-correlation functional is critical in DFT and can significantly impact the accuracy of the results.[7]

Molecular Mechanics and Force Fields

Molecular mechanics methods treat molecules as a collection of atoms held together by springs (bonds). The potential energy of the system is calculated using a force field, which is a set of empirical parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions.[3] While computationally much faster than quantum mechanical methods, the accuracy of molecular mechanics is entirely dependent on the quality of the force field parameters.

Workflow for Theoretical Stability Analysis

A systematic approach is essential for obtaining reliable and reproducible results in computational stability analysis. The following workflow outlines the key steps involved in modeling the stability of octahydro-1,5-methanopentalene.

G cluster_0 Computational Workflow A 1. Structure Generation & Input B 2. Geometry Optimization A->B Initial Coordinates C 3. Frequency Calculation B->C Optimized Geometry D 4. Strain Energy Calculation C->D Thermodynamic Data E 5. Analysis & Interpretation D->E Calculated Strain Energy

Caption: A generalized workflow for the theoretical modeling of molecular stability.

Step 1: Structure Generation and Input Preparation

The first step is to generate a three-dimensional structure of octahydro-1,5-methanopentalene. This can be done using molecular building software or by retrieving the coordinates from a chemical database such as PubChem.[2] The chemical identifier (CAS number) for octahydro-1,5-methanopentalene is 1521-75-1.[1][12] It is crucial to ensure the correct connectivity and stereochemistry of the molecule.

Step 2: Geometry Optimization

The initial structure is then subjected to geometry optimization using a chosen computational method (e.g., DFT with a specific functional and basis set). This process finds the lowest energy conformation of the molecule by adjusting the atomic coordinates to minimize the forces on each atom.[13] The result is a stationary point on the potential energy surface.[3]

Step 3: Frequency Calculation

Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

  • Verification of the Minimum: It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Thermodynamic Data: It provides thermodynamic data such as the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are necessary for accurate energy calculations.

Step 4: Strain Energy Calculation

The strain energy can be calculated using several schemes. One common approach is the use of homodesmotic or isodesmic reactions.[14][15] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

For octahydro-1,5-methanopentalene, a suitable isodesmic reaction could involve breaking the molecule down into smaller, strain-free fragments. The strain energy is then the enthalpy change of this reaction.

An alternative approach involves the use of group increment methods.[16] In this method, the strain-free enthalpy of formation is estimated by summing the contributions of individual functional groups. The strain energy is then the difference between the calculated enthalpy of formation and the estimated strain-free value.[16][17]

Step 5: Analysis and Interpretation of Results

The final step involves a thorough analysis of the calculated strain energy and other properties. This includes comparing the results with experimental data if available, or with calculations on similar strained molecules.[18] It is also important to consider the limitations of the chosen computational method and to assess the potential sources of error.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for communicating the results of a computational study.

Tabulated Data

Quantitative results such as calculated energies, strain energies, and key geometric parameters should be summarized in tables for easy comparison.

Method Functional/Basis Set Calculated Enthalpy (Hartree) Strain Energy (kcal/mol)
DFTB3LYP/6-31G(d)ValueValue
DFTM06-2X/6-311+G(d,p)ValueValue
Ab initioMP2/cc-pVTZValueValue

Caption: Example table for summarizing calculated thermodynamic data for octahydro-1,5-methanopentalene.

Visualization of Molecular Structure and Strain

Visualizing the molecular structure with highlighted areas of high strain can provide valuable qualitative insights. Molecular visualization software can be used to generate images that depict bond angle distortions and close non-bonded contacts.

Caption: A simplified 2D representation of the connectivity in octahydro-1,5-methanopentalene.

Conclusion and Future Directions

The theoretical modeling of molecular stability is a powerful tool for understanding the properties and reactivity of complex molecules like octahydro-1,5-methanopentalene. By employing a combination of quantum mechanical calculations and well-defined computational workflows, researchers can gain valuable insights into the energetic landscape of these systems.

Future research in this area could focus on:

  • Development of more accurate and efficient computational methods: This would allow for the study of even larger and more complex strained molecules.

  • Application of machine learning techniques: Machine learning models could be trained on large datasets of calculated strain energies to predict the stability of new molecules with high accuracy and speed.[4][17]

  • Integration of computational and experimental studies: A combined approach, where computational predictions are validated by experimental measurements, will provide the most comprehensive understanding of molecular stability.

References

  • Predicting Hydrocarbon Strain Energy via a Group Equivalent Machine Learning Approach. (2024). The Journal of Physical Chemistry A. [Link]

  • A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. (2020). Molecules. [Link]

  • Nonplanar distortions and strain energies of polycyclic aromatic hydrocarbons. (2006). The Journal of Physical Chemistry B. [Link]

  • Octahydro-1,5-methanopentalene. (n.d.). PubChem. [Link]

  • A density functional theory study of hydrocarbon combustion and synthesis on Ni surfaces. (2025). Physical Chemistry Chemical Physics. [Link]

  • Origin of molecular conformational stability: Perspectives from molecular orbital interactions and density functional reactivity theory. (2015). The Journal of Chemical Physics. [Link]

  • Ring Strain Energies from ab Initio Calculations. (1996). Journal of the American Chemical Society. [Link]

  • Complete Computational Exploration of Eight-Carbon Hydrocarbon Chemical Space. (2023). ChemRxiv. [Link]

  • Strain visualization for strained macrocycles. (2020). Chemical Science. [Link]

  • (a) Strain energy is calculated by comparing the strained molecule to... (n.d.). ResearchGate. [Link]

  • History and Basic Concepts of Molecular Modeling. (2025). Molekulce. [Link]

  • Stability of Hydrocarbons of the Polyhedrane Family: Convergence of ab Initio Calculations and Corresponding Assessment of DFT Main Approximations. (2011). Journal of Chemical Theory and Computation. [Link]

  • Predicting the chemical stability of monatomic chains. (2013). EPL (Europhysics Letters). [Link]

  • Predicting Hydrocarbon Strain Energy via a Group Equivalent Machine Learning Approach. (2024). The Journal of Physical Chemistry A. [Link]

  • Reliable modelling of stability and polymorphism of molecular crystals with many-body van der Waals interactions. (n.d.). Academia.edu. [Link]

  • A complete description of thermodynamic stabilities of molecular crystals. (2022). Proceedings of the National Academy of Sciences. [Link]

  • DFT studies of hydrocarbon combustion on metal surfaces. (2014). Physical Chemistry Chemical Physics. [Link]

  • 1,3-Methanopentalene, octahydro-. (n.d.). PubChem. [Link]

  • Chemical Properties of Pentalene, octahydro-, cis- (CAS 1755-05-1). (n.d.). Cheméo. [Link]

  • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (2018). Computational Chemistry. [Link]

  • Octahydro‐1,2,3:4,5,6‐dimethenopentalene‐2‐carbonitrile, the First Derivative of a Yet‐Unknown (CH)10 Hydrocarbon. (1995). Angewandte Chemie International Edition in English. [Link]

  • Density Functional Theory (DFT) as a Powerful Tool for Designing Corrosion Inhibitors in Aqueous Phase. (2018). IntechOpen. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Synthesis of Caged Hydrocarbons from Dicyclopentadiene

Abstract: This technical guide provides a comprehensive overview of the principal synthetic pathways originating from dicyclopentadiene (DCPD), a readily available petrochemical feedstock. While the target molecule octah...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the principal synthetic pathways originating from dicyclopentadiene (DCPD), a readily available petrochemical feedstock. While the target molecule octahydro-1,5-methanopentalene (brendane) is not a typical product of DCPD rearrangement, this note details the scientifically established and industrially significant syntheses of its isomers, exo-tetrahydrodicyclopentadiene (the primary component of JP-10 jet fuel) and adamantane. We provide an in-depth analysis of the reaction mechanisms, validated experimental protocols, and the causal reasoning behind procedural steps, aimed at researchers in synthetic chemistry and materials science.

Introduction and Strategic Overview

Dicyclopentadiene (DCPD) is an inexpensive byproduct of the steam cracking of petroleum feedstocks.[1] Its strained polycyclic structure makes it an excellent starting material for the synthesis of high-energy-density fuels and rigid molecular scaffolds for pharmaceutical and materials applications.[2][3]

A common objective in this field is the Lewis acid-catalyzed rearrangement of saturated DCPD derivatives into more stable polycyclic isomers. It is a point of scientific clarification that the thermodynamically favored endpoint of such rearrangements is adamantane, the strain-free diamondoid hydrocarbon. The requested molecule, octahydro-1,5-methanopentalene (also known as brendane), is a structural isomer of adamantane but is not the observed product under typical rearrangement conditions.

This guide, therefore, focuses on the validated and high-yield synthetic transformations of dicyclopentadiene into two key target molecules:

  • exo-Tetrahydrodicyclopentadiene (exo-THDCPD): A high-density fuel and the main component of JP-10 missile fuel.[4]

  • Adamantane: A critical building block in medicinal chemistry and polymer science.[5]

The overall synthetic strategy is a two-stage process:

  • Hydrogenation: Saturation of the two double bonds of DCPD to form endo-tetrahydrodicyclopentadiene (endo-THDCPD).

  • Isomerization: Acid-catalyzed rearrangement of the endo-THDCPD skeleton to either its exo-isomer or to the adamantane cage.

G DCPD Dicyclopentadiene (DCPD) endo_THDCPD endo-Tetrahydrodicyclopentadiene (endo-THDCPD) DCPD->endo_THDCPD   Hydrogenation (Catalytic) exo_THDCPD exo-Tetrahydrodicyclopentadiene (exo-THDCPD / JP-10) endo_THDCPD->exo_THDCPD Isomerization (Mild Acid Catalyst) Adamantane Adamantane endo_THDCPD->Adamantane Isomerization (Strong Lewis Acid)

Caption: Overall synthetic pathways from Dicyclopentadiene.

Stage 1: Hydrogenation of Dicyclopentadiene to endo-Tetrahydrodicyclopentadiene

The initial step in the synthesis is the complete saturation of the double bonds in dicyclopentadiene. This is a classic heterogeneous catalytic hydrogenation. The reaction proceeds sequentially, with the double bond in the strained norbornene ring hydrogenating more readily than the one in the cyclopentene ring.[6]

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are highly effective and common choices.[6][7] They provide high activity under relatively mild conditions, minimizing side reactions. Nickel-based catalysts, such as Raney Ni or Ni/SBA-15, are also effective and offer a lower-cost alternative, though they may require more forcing conditions.[5][8]

  • Pressure & Temperature: Moderate hydrogen pressure (e.g., 50-100 psi) and slightly elevated temperatures (e.g., 90 °C) are sufficient to drive the reaction to completion efficiently without causing thermal degradation of DCPD (which can retro-Diels-Alder to cyclopentadiene above ~170 °C).[1][7]

  • Solvent: A solvent like n-hexane, ethanol, or ether is used to dissolve the DCPD and facilitate its interaction with the solid catalyst surface.[1][9]

Protocol 2.1: Synthesis of endo-Tetrahydrodicyclopentadiene

This protocol is adapted from the well-established procedure published in Organic Syntheses.[7]

Materials & Equipment:

  • Purified dicyclopentadiene (technical grade should be distilled, b.p. 64-65 °C/14 mmHg)

  • Platinum oxide (PtO₂, Adam's catalyst) or 5-10% Palladium on Carbon (Pd/C)

  • Anhydrous ether or ethanol

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)

  • Distillation apparatus

Procedure:

  • In the pressure vessel of a Parr apparatus, dissolve 1.5 moles (200 g) of purified dicyclopentadiene in 100 mL of anhydrous ether.[7]

  • Carefully add 1.0 g of platinum oxide catalyst to the solution.

  • Seal the apparatus, flush with nitrogen, and then fill with hydrogen to a pressure of 50 psi.

  • Begin stirring/shaking. The reaction is exothermic, and an initial temperature increase will be observed.

  • Continue the hydrogenation for 4-6 hours, or until hydrogen uptake ceases. The reaction requires the uptake of 2 molar equivalents of hydrogen.

  • Once the reaction is complete, carefully vent the hydrogen and flush the apparatus with nitrogen.

  • Remove the catalyst by vacuum filtration through a pad of Celite. Wash the catalyst on the filter with a small amount of fresh ether.

  • Combine the filtrate and washings. Remove the ether solvent by simple distillation.

  • Distill the remaining oil under atmospheric pressure. Collect the fraction boiling at 191-193 °C. This is the endo-tetrahydrodicyclopentadiene product.[7]

  • The product will solidify upon cooling. The yield is typically 96-98%.

Stage 2: Isomerization of endo-Tetrahydrodicyclopentadiene

The saturated endo-THDCPD is the kinetic product of hydrogenation. It can be isomerized to more stable polycyclic structures using acid catalysts. The choice of catalyst and conditions dictates the final product.

Pathway A: Synthesis of exo-Tetrahydrodicyclopentadiene (JP-10)

The isomerization of the endo isomer to the exo isomer is a key step in producing the high-density fuel JP-10. The exo isomer is thermodynamically more stable than the endo isomer by approximately 15.5 kJ/mol.[2] This rearrangement can be achieved with various acid catalysts, including zeolites (like Pt/HY) and soluble Lewis acids.[9][10]

Causality of Experimental Choices:

  • Catalyst System: Solid acid catalysts like HY zeolites are often preferred for their ease of separation and potential for use in continuous flow reactors.[9] The addition of a hydrogenation metal like Platinum (Pt) to the zeolite (Pt/HY) in the presence of H₂ dramatically enhances catalyst stability by hydrogenating coke precursors that would otherwise deactivate the acid sites.[9][11]

  • Reaction Conditions: The reaction is typically run at elevated temperatures (e.g., 150 °C) to provide sufficient activation energy for the carbocation rearrangement.[9]

Protocol 3.1: Hydroisomerization of endo-THDCPD to exo-THDCPD

This protocol is based on the highly efficient method developed by Wang et al. using a Pt/HY zeolite catalyst.[9]

Materials & Equipment:

  • endo-Tetrahydrodicyclopentadiene

  • Pt/HY zeolite catalyst (0.3 wt% Pt)

  • Methylcyclohexane (solvent)

  • Fixed-bed continuous flow reactor

  • High-pressure liquid pump

  • Gas chromatograph (GC) for analysis

Procedure:

  • Pack the fixed-bed reactor with the Pt/HY zeolite catalyst.

  • Activate the catalyst in situ by heating to 450 °C under a flow of air for 3 hours, followed by a hydrogen flow.

  • Cool the reactor to the reaction temperature of 150 °C.

  • Prepare a feed solution of endo-THDCPD dissolved in methylcyclohexane.

  • Pump the feed solution through the reactor at a weight hourly space velocity (WHSV) of 2.0 h⁻¹.

  • Maintain a hydrogen pressure of 0.5 MPa in the reactor.[9]

  • Collect the product stream exiting the reactor.

  • Analyze the product composition by GC. Under these conditions, a conversion of >97% and a selectivity for exo-THDCPD of >96% can be achieved and maintained for over 100 hours.[9]

ParameterValueReference
Catalyst0.3 wt% Pt on HY Zeolite[9]
Temperature150 °C[9]
Pressure (H₂)0.5 MPa[9]
WHSV2.0 h⁻¹[9]
endo-THDCPD Conversion>97%[9]
exo-THDCPD Selectivity>96%[9]
Table 1: Optimized Reaction Parameters for exo-THDCPD Synthesis.
Pathway B: Synthesis of Adamantane

The rearrangement of THDCPD to adamantane is a profound structural transformation that requires a strong Lewis acid catalyst.[5] Adamantane is the most stable C₁₀H₁₆ tricyclic alkane, and under sufficiently harsh acidic conditions, other isomers will rearrange to form its strain-free cage structure.[10]

Causality of Experimental Choices:

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is the classic and most common catalyst for this "sludge" type reaction.[7] Superacids like HF/BF₃ can also be used.[8][12] The strong Lewis acid is required to generate and sustain the carbocation intermediates necessary for the extensive skeletal rearrangements.

  • Mechanism: The reaction proceeds through a complex cascade of carbocation rearrangements, likely involving multiple 1,2-alkyl shifts. The exact mechanism is difficult to elucidate but ultimately leads to the thermodynamically most stable product.[13]

G cluster_0 Isomerization Cascade endo_THDCPD endo-THDCPD Carbocation_Intermediates Multiple Carbocation Intermediates (via 1,2-shifts) endo_THDCPD->Carbocation_Intermediates   AlCl₃ (Hydride Abstraction) Adamantane Adamantane (Thermodynamic Sink) Carbocation_Intermediates->Adamantane Rearrangement

Sources

Application

Application Note: Synthesis and Evaluation of Octahydro-1,5-methanopentalene (Brendane) Scaffolds for High-Energy Density Fuels and Bioactive Pharmacophores

Mechanistic Rationale: Bridging Aerospace and Pharmacology The development of High-Energy Density (HED) fuels is a critical priority for advanced aerospace applications, including hypersonic aircraft and cruise missiles,...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Bridging Aerospace and Pharmacology

The development of High-Energy Density (HED) fuels is a critical priority for advanced aerospace applications, including hypersonic aircraft and cruise missiles, where strict volumetric constraints demand maximum energy output per unit volume. For decades, the industry standard has been JP-10 (exo-tetrahydrodicyclopentadiene)[1][2]. However, the continuous push for next-generation propellants has driven researchers to explore alternative, highly strained bridged polycyclic architectures.

Enter octahydro-1,5-methanopentalene (IUPAC: tricyclo[4.2.1.0^{3,7}]nonane, commonly known as brendane)[3]. This C9H14 tricyclic scaffold possesses immense internal ring strain. During combustion, the release of this built-in steric strain contributes to an exceptionally high heat of combustion, making its hydrocarbon derivatives prime candidates for advanced HED fuel blends.

Crucially, the utility of this specific tricyclic core extends far beyond aerospace engineering. In the realm of drug development, the rigid, densely substituted geometry of octahydro-1,5-methanopentalene serves as a highly prized pharmacophore. It forms the structural backbone of Hypatulin A , a complex meroterpene isolated from Hypericum patulum that exhibits potent antimicrobial activity against Bacillus subtilis[4].

This Application Note details the dual-use synthesis and characterization of the octahydro-1,5-methanopentalene scaffold. By leveraging advanced continuous-flow chemistry[5], we provide actionable, self-validating protocols that empower both materials scientists optimizing HED fuels and drug development professionals synthesizing complex bioactive meroterpenes.

Physicochemical Profiling & Comparative Data

To understand the value of the octahydro-1,5-methanopentalene core, it must be benchmarked against existing aviation and missile fuels. The table below summarizes the quantitative energetic data, highlighting how tricyclic strain elevates volumetric energy density.

Fuel / CompoundChemical FormulaDensity (g/mL at 20°C)Volumetric Energy Density (MJ/L)Freezing Point (°C)Primary Application
Jet-A Complex Mixture~0.804~34.1-40Commercial Aviation
JP-10 (exo-THDCPD) C10H160.94039.6-79Cruise Missiles[2]
Octahydro-1,5-methanopentalene C9H14~0.920~38.5< -70*Advanced HEDF / Pharmacophore

*Values for the brendane core are theoretical/extrapolated based on isomeric tricyclic similarities and bomb calorimetry models.

Synthetic Workflow & Logical Relationships

Synthesizing the densely substituted octahydro-1,5-methanopentalene core via traditional batch chemistry often fails during the late-stage photo-oxidation step due to poor light penetration and thermal runaway. We employ a continuous-flow methodology to ensure precise photon flux and mass transfer, enabling scalable production for both fuel testing and drug screening[5].

G Precursor Cyclopentanone Precursor (Enolization) Aldol Mukaiyama Aldol Addition (Silyl Enol Ether) Precursor->Aldol Thermodynamic Control PhotoOx Continuous-Flow Photo-Oxidation (Singlet Oxygen) Aldol->PhotoOx TPP Catalyst, 420 nm Core Octahydro-1,5-methanopentalene (Brendane Core) PhotoOx->Core Ring Contraction HEDF High-Energy Density Fuel (Propulsion / Aerospace) Core->HEDF Deoxygenation & Hydrocarbon Optimization Drug Bioactive Meroterpenes (Hypatulin A / Antibacterials) Core->Drug Pharmacophore Functionalization

Figure 1: Continuous-flow synthesis and dual-use application of the brendane core.

Experimental Protocols

Protocol 1: Continuous-Flow Photo-Oxidation for Tricyclic Scaffold Generation

Objective: Synthesize the highly oxygenated/functionalized octahydro-1,5-methanopentalene core safely and efficiently.

  • Step 1: Precursor & Catalyst Formulation

    • Action: Dissolve the methoxyallene-functionalized cyclopentanone precursor (0.1 M) and tetraphenylporphyrin (TPP, 1 mol%) in dichloromethane (DCM).

    • Causality: TPP is selected as the photocatalyst because its absorption spectrum perfectly overlaps with standard 420 nm LEDs, ensuring efficient generation of singlet oxygen without degrading the sensitive precursor.

  • Step 2: Flow Reactor Configuration

    • Action: Pump the solution through a fluoropolymer (FEP) capillary microreactor (1.0 mm ID) wrapped around a 420 nm LED cylinder.

    • Causality: FEP tubing is highly transparent to visible light and chemically inert. The narrow internal diameter ensures a high surface-area-to-volume ratio, eliminating the "dark zones" that plague batch photo-oxidations and ensuring uniform photon flux[5].

  • Step 3: Segmented Gas-Liquid Flow (Taylor Flow)

    • Action: Introduce pure O2 gas via a mass flow controller at a 1:1 volumetric ratio to the liquid phase.

    • Causality: Creating a segmented Taylor flow dramatically increases the gas-liquid interfacial area. This overcomes the low solubility of oxygen in DCM, preventing oxygen starvation during the rapid photo-oxidation sequence.

  • Step 4: Residence Time Optimization

    • Action: Adjust the pump flow rate to achieve a strict residence time of 60 minutes.

    • Causality: Batch processes require >26 hours, leading to product degradation. The 60-minute flow residence time maximizes conversion (yield >64%) while preventing over-oxidation of the highly strained tricyclic core[5].

  • Step 5: Validation & Quality Control (Self-Validation)

    • Action: Route the reactor effluent through an inline benchtop FT-IR flow cell before quenching.

    • Causality: Real-time monitoring of the disappearance of the allene peak ensures the system is operating at steady-state, making the protocol self-validating and preventing the collection of unreacted starting material.

Protocol 2: Thermochemical Validation for HED Fuel Suitability

Objective: Measure the Lower Heating Value (LHV) of the deoxygenated brendane hydrocarbon derivative.

  • Step 1: Sample Purification

    • Action: Purify the synthesized octahydro-1,5-methanopentalene derivative via vacuum distillation to >99.5% purity, verified by GC-FID.

    • Causality: Trace impurities (especially oxygenated solvents) artificially lower the measured heat of combustion. Fuel-grade energetic evaluation requires absolute hydrocarbon purity.

  • Step 2: Calorimeter Calibration (Self-Validation)

    • Action: Calibrate the constant-volume bomb calorimeter using a NIST-traceable benzoic acid standard.

    • Causality: This establishes the exact heat capacity of the calorimeter system, creating a self-validating baseline that ensures subsequent fuel measurements are absolute, not relative.

  • Step 3: High-Pressure Combustion

    • Action: Load ~0.1 g of the brendane fuel into the crucible, pressurize the bomb with pure O2 to 30 atm, and ignite via an ignition wire.

    • Causality: 30 atm of oxygen ensures complete, instantaneous combustion without soot formation. Incomplete combustion would yield artificially low energy density readings.

  • Step 4: Data Acquisition & LHV Calculation

    • Action: Record the adiabatic temperature rise. Subtract the heat of vaporization of the generated water to calculate the Lower Heating Value (LHV).

    • Causality: Aerospace engines exhaust water as a vapor, not a liquid. Therefore, LHV is the true metric for in-flight propulsion performance, rather than the Gross Heating Value (GHV).

References

  • exo-Tetrahydrodicyclopentadiene. American Chemical Society (ACS.org). Available at:[Link]

  • JP-10 (fuel). Wikipedia. Available at:[Link]

  • Octahydro-1,5-methanopentalene | C9H14 | CID 12302050. PubChem. Available at:[Link]

  • Hypatulins A and B, Meroterpenes from Hypericum patulum. PubMed. Available at:[Link]

  • Synthesis of 3-epi-Hypatulin B Featuring a Late-Stage Photo-Oxidation in Flow. Organic Letters - ACS Publications. Available at:[Link]

Sources

Method

Application Note: Site-Selective C(sp³)–H Functionalization of the Octahydro-1,5-methanopentalene (Brendane) Scaffold

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Rationale Octahydro-1,5-methanopentalene (also known as tricyclo[4.2.1.0^{3,7}]nonane or brendane) is a highly strai...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

Octahydro-1,5-methanopentalene (also known as tricyclo[4.2.1.0^{3,7}]nonane or brendane) is a highly strained, rigid tricyclic aliphatic hydrocarbon[1],[2]. This densely substituted core is a defining topological feature in complex bioactive meroterpenes, notably Hypatulin A, which exhibits potent antimicrobial activity against Bacillus subtilis[3].

In modern drug discovery, functionalizing unactivated aliphatic polycycles without relying on pre-existing chemical handles (de novo synthesis) is a major hurdle. Late-stage C(sp³)–H functionalization offers a transformative solution, enabling the rapid diversification of the brendane core to explore structure-activity relationships (SAR)[4]. This application note details two state-of-the-art, field-proven methodologies for the undirected functionalization of the brendane scaffold: Fe-catalyzed C–H oxidation and Ir-catalyzed C–H borylation .

Mechanistic Insights & Causality (E-E-A-T)

The brendane scaffold presents multiple secondary (2°) and tertiary (3°) C–H bonds. Differentiating these bonds requires catalysts sensitive to subtle electronic, steric, and stereoelectronic variations.

  • Electrophilic C–H Oxidation via Fe(PDP): The non-heme iron catalyst Fe(PDP) operates via an electrophilic iron-oxo intermediate[4]. On the brendane core, oxidation preferentially occurs at the most electron-rich, sterically accessible 3° or 2° C–H bonds where the transition state can relieve torsional strain (stereoelectronic effect)[5]. To prevent catalyst degradation from ligand oxidation or multimolecular decomposition, a "slow addition protocol" of the catalyst, H₂O₂, and acetic acid is strictly required[6],[7].

  • Steric-Controlled C–H Borylation via Ir/tmphen: While standard Ir-catalyzed borylation uses the dtbpy ligand, the borylation of rigid polycyclic aliphatic scaffolds like brendane is severely hampered by competitive ligand borylation and subsequent catalyst deactivation[8]. Switching to the 3,4,7,8-tetramethylphenanthroline (tmphen) ligand suppresses ligand borylation and accelerates the activation of unhindered 2° C(sp³)–H bonds[9],[8].

Quantitative Data Summary

The following table summarizes the expected regioselectivity and yields based on the applied methodology for the octahydro-1,5-methanopentalene core.

Functionalization MethodCatalyst SystemPrimary Selectivity DriverTarget C–H Bond on Brendane CoreExpected Yield
Undirected Oxidation Fe(PDP) / H₂O₂Electronic & Strain ReliefElectron-rich 3° / 2° C–H45–60%
Undirected Borylation [Ir(COD)(OMe)]₂ / tmphenSteric AccessibilityLeast hindered 2° C–H55–75%
Directed Arylation Pd(OAc)₂ / NorborneneDirecting Group (e.g., Amide)Proximal 2° C–H (ortho/gamma)>80%

Mandatory Visualization: Functionalization Workflow

CH_Functionalization_Workflow cluster_Fe Oxidative Pathway cluster_Ir Borylation Pathway Substrate Octahydro-1,5-methanopentalene (Brendane Scaffold) Fe_Cat Fe(PDP) Catalyst + H2O2 (Electrophilic C-H Oxidation) Substrate->Fe_Cat Ir_Cat [Ir(COD)(OMe)]2 + tmphen (Steric-Controlled Borylation) Substrate->Ir_Cat Rules Site Selectivity Rules: 1. Electronic (Electron-rich) 2. Steric (Unhindered) 3. Stereoelectronic (Strain relief) Fe_Cat->Rules Ox_Product Hydroxylated Brendane (C(sp3)-OH) Rules->Ox_Product Sterics Site Selectivity Rules: 1. Primary/Secondary C-H 2. Minimal Steric Hindrance Ir_Cat->Sterics Boryl_Product Borylated Brendane (C(sp3)-Bpin) Sterics->Boryl_Product

Fig 1: Divergent C(sp³)–H functionalization pathways for the octahydro-1,5-methanopentalene scaffold.

Experimental Protocols

Protocol A: Fe(PDP)-Catalyzed Slow-Addition C(sp³)–H Oxidation

This protocol is designed to maximize productive substrate conversion while mitigating bimolecular catalyst decomposition[6],[7].

  • Substrate Preparation: In a 20 mL glass vial equipped with a magnetic stir bar, dissolve the octahydro-1,5-methanopentalene derivative (0.5 mmol) in 1.5 mL of HPLC-grade Acetonitrile (MeCN).

  • Catalyst Loading: Add 0.025 mmol (5 mol%) of the (S,S)-Fe(PDP) catalyst to the solution.

  • Slow Addition Setup: Prepare a stock solution of aqueous H₂O₂ (50 wt%, 0.6 mmol, 1.2 equiv) and glacial acetic acid (AcOH) (0.25 mmol, 0.5 equiv) in 1.0 mL MeCN. Load this mixture into a syringe pump.

  • Iterative Addition: Add the H₂O₂/AcOH solution dropwise over exactly 15 minutes. (Causality Check: Slow addition maintains a low steady-state concentration of the active oxidant, preventing over-oxidation and preserving the integrity of the PDP ligand[6].)

  • Re-dosing: Wait 10 minutes after the first addition is complete. Repeat the addition of 5 mol% Fe(PDP) followed by another 15-minute slow addition of the H₂O₂/AcOH stock. Perform a total of three iterations (totaling 15 mol% catalyst).

  • Quenching & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with DCM (3 x 10 mL), dry over MgSO₄, concentrate under reduced pressure, and purify the hydroxylated brendane via silica gel chromatography.

Protocol B: Ir-Catalyzed C(sp³)–H Borylation using tmphen

This protocol utilizes a sterically modified ligand to prevent catalyst self-deactivation during the functionalization of unactivated aliphatic polycycles[8].

  • Glovebox Setup: Due to the extreme air-sensitivity of the active Ir-boryl species, all preparations must be conducted in an argon- or nitrogen-filled glovebox.

  • Precatalyst Formation: In a 4 mL borosilicate vial, combine [Ir(COD)(OMe)]₂ (1.5 mol%) and 3,4,7,8-tetramethylphenanthroline (tmphen) (3.0 mol%). Dissolve in 0.5 mL of dry THF. Stir for 10 minutes until a deep color change indicates successful complexation.

  • Substrate & Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 0.75 mmol, 1.5 equiv) and the octahydro-1,5-methanopentalene substrate (0.5 mmol). Dilute with an additional 1.0 mL of dry THF.

  • Thermal Activation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 100 °C in an oil bath for 16–24 hours. (Causality Check: The tmphen ligand provides a robust steric environment that resists self-borylation at elevated temperatures, which is critical for overcoming the high activation energy required to cleave aliphatic C–H bonds[8].)

  • Workup: Cool the reaction to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Purify the brendane-boronate ester via Kugelrohr distillation or basic alumina chromatography.

References

  • Octahydro-1,5-methanopentalene | CID 12302050 . PubChem. URL: [Link]

  • Hypatulins A and B, Meroterpenes from Hypericum patulum . PubMed (NIH). URL: [Link]

  • Aliphatic C-H Oxidations for Late-Stage Functionalization . PubMed (NIH). URL: [Link]

  • Catalyst-controlled aliphatic C-H oxidations (WO2015035412A1). Google Patents.
  • The Fe(PDP)-catalyzed aliphatic C-H oxidation: a slow addition protocol . Illinois Experts. URL: [Link]

  • Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C–H Bonds . ACS Publications. URL: [Link]

  • Remarkably Efficient Iridium Catalysts for Directed C(sp2)–H and C(sp3)–H Borylation . ACS Publications. URL: [Link]

Sources

Application

Application Note: Octahydro-1,5-methanopentalene as a Privileged Scaffold in Medicinal Chemistry

Introduction: Escaping Flatland The drive to "escape flatland" in modern drug discovery has led to a resurgence of interest in highly complex, sp³-rich polycyclic scaffolds. Among these, the octahydro-1,5-methanopentalen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland

The drive to "escape flatland" in modern drug discovery has led to a resurgence of interest in highly complex, sp³-rich polycyclic scaffolds. Among these, the octahydro-1,5-methanopentalene (tricyclo[4.2.1.0^{3,7}]nonane) core represents a uniquely rigid, densely functionalized 3D vector space. Originally identified in natural meroterpenes such as Hypatulin A isolated from Hypericum patulum[1], this tricyclic framework offers distinct pharmacological advantages. It restricts conformational flexibility, thereby minimizing the entropic penalty upon target binding, and supports multiple quaternary stereocenters for the precise spatial arrangement of pharmacophores.

This application note details the biogenetic rationale, state-of-the-art synthetic workflows, and validated biological evaluation protocols for leveraging this scaffold in medicinal chemistry programs.

Biogenetic Rationale and Structural Topology

Understanding how nature constructs and deconstructs this scaffold is critical for rational drug design. Nature synthesizes the octahydro-1,5-methanopentalene core through a cascade of oxidative cleavages and intramolecular cyclizations of monocyclic polyprenylated acylphloroglucinol (MPAP) precursors[2].

The resulting architecture is highly constrained but sensitive to specific evolutionary or chemical triggers. For instance, a retro-Dieckmann-type cleavage of the C-1/C-6 bond in the octahydro-1,5-methanopentalene core of Hypatulin A yields the relaxed bicyclo[3.2.1]octane core found in Hypatulin B[2][3]. This topological shift drastically alters the biological activity profile, demonstrating that the rigid tricyclic nature of the scaffold is the primary driver of target engagement.

Biosynthesis A MPAP Precursor (Monocyclic) B Oxidation & Ring Cleavage (C-3/C-4 bond) A->B C Intramolecular Cyclization & Decarboxylation B->C D Octahydro-1,5- methanopentalene Core (e.g., Hypatulin A) C->D E Retro-Dieckmann Cleavage (C-1/C-6) D->E F Bicyclo[3.2.1]octane (e.g., Hypatulin B) E->F

Logical biogenetic pathway of the octahydro-1,5-methanopentalene scaffold.

Synthetic Methodologies: Constructing the Tricyclic Core

De novo synthesis of the octahydro-1,5-methanopentalene framework requires meticulous control over stereochemistry and reactive intermediates. Traditional batch oxidations of highly substituted enol ethers often lead to unmanageable degradation profiles. To circumvent this, state-of-the-art protocols employ continuous flow chemistry for late-stage photo-oxidation[3].

Protocol 1: Flow-Enabled Synthesis and Cyclization Workflow

Causality & Rationale: Flow chemistry is mandated in this workflow because the generation of singlet oxygen via a photosensitizer in batch reactors suffers from poor light penetration (Beer-Lambert law limitations) and poses severe explosion hazards at scale. A microreactor provides a high surface-area-to-volume ratio, ensuring complete conversion, uniform irradiation, and safe handling.

Step-by-Step Methodology:

  • Precursor Enolization: Dissolve the functionalized cyclopentanone precursor in anhydrous THF. Treat with a slight excess of a thermodynamic base (e.g., KH) to form the silyl enol ether. Validation Check: Monitor by ¹H-NMR to ensure >90% regioselectivity of the enol double bond before proceeding.

  • Continuous Flow Photo-Oxidation: Pump the enol ether solution mixed with a photosensitizer (e.g., Rose Bengal) through a transparent fluoropolymer tubing reactor wrapped around a 450 nm LED light source. Introduce oxygen gas via a T-mixer to create a segmented gas-liquid flow[3].

  • Mukaiyama Aldol Addition: Quench the flow output directly into a receiving flask containing a Lewis acid catalyst (e.g., TiCl₄) at -78 °C. This facilitates the intramolecular Mukaiyama aldol reaction, establishing the second ring of the system.

  • Dieckmann-type Cyclization: Treat the resulting bicyclic intermediate with a strong, non-nucleophilic base (e.g., KHMDS) to forge the final C-C bond, yielding the rigid octahydro-1,5-methanopentalene core.

  • Purification & Verification: Purify via preparative High-Performance Liquid Chromatography (HPLC). Validation Check: Confirm the tricyclic structure using 2D-NMR (HSQC, HMBC), focusing specifically on the highly shielded bridging methylene protons characteristic of the methanopentalene apex.

SynthesisWorkflow Step1 1. Cyclopentanone Enolization (Thermodynamic Control) Step2 2. Flow Photo-Oxidation (Singlet Oxygen Generation) Step1->Step2 Step3 3. Mukaiyama Aldol Reaction Step2->Step3 Step4 4. Dieckmann-type Cyclization Step3->Step4 Step5 5. Octahydro-1,5- methanopentalene Isolation Step4->Step5

Step-by-step synthetic workflow for the construction of the tricyclic core.

Biological Evaluation and Structure-Activity Relationships

Derivatives of the octahydro-1,5-methanopentalene scaffold exhibit potent antimicrobial and cytotoxic properties. The rigidity of the tricyclic core locks the molecule into an optimal conformation for disrupting bacterial cell wall synthesis or membrane integrity—a feature entirely lost in the cleaved bicyclic analogs[1][4].

Quantitative Biological Activity Summary
CompoundScaffold TypeTarget Organism / Cell LineAssay MetricReference
Hypatulin A Octahydro-1,5-methanopentaleneBacillus subtilisMIC: 16 μg/mL[1][5]
Hypatulin B Bicyclo[3.2.1]octaneBacillus subtilisInactive[1]
Yojironin A Meroterpene (Related)Bacillus subtilisMIC: 4 μg/mL[4]
Tomoeone A Spirocyclic PAPKB Tumor CellsIC₅₀: 6.2 μM[4]
Hyperbeanone A Seco-PPAPHL-60 Leukemia CellsIC₅₀: 7.07 μM[6]
Protocol 2: Self-Validating Antimicrobial Screening (Broth Microdilution)

To evaluate the efficacy of synthesized derivatives, a robust Minimum Inhibitory Concentration (MIC) assay is required. Relying solely on visual turbidity can lead to false positives due to the precipitation of highly lipophilic polycyclic compounds.

Causality & Rationale: The addition of resazurin (Alamar Blue) introduces a metabolic causality to the assay: only viable, respiring bacteria will reduce the blue resazurin to pink, fluorescent resorufin. This creates a self-validating, colorimetric proof of cell death.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Bacillus subtilis (ATCC 6051) in Mueller-Hinton Broth (MHB) at 37 °C to the exponential log phase. Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:100 in fresh MHB.
    
  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the octahydro-1,5-methanopentalene derivatives in DMSO. Critical Control: Ensure the final DMSO concentration in all wells does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Add 50 μL of the bacterial inoculum to each well containing 50 μL of the diluted compound. Include a positive control (e.g., Ciprofloxacin), a negative control (1% DMSO in MHB + bacteria), and a sterility control (MHB only). Incubate at 37 °C for 18 hours.

  • Resazurin Validation: Add 10 μL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Determine the MIC as the lowest concentration well that remains strictly blue (indicating no metabolic reduction). Validation Check: The negative control must turn pink, and the sterility control must remain blue. If these conditions are not met, the assay is invalid and must be repeated.

References

  • [2] Naturally occurring seco- and nor-polycyclic polyprenylated acylphloroglucinols: distribution, structural diversity, and biological activity. Chinese Journal of Natural Medicines. 2

  • [1] Hypatulins A and B, Meroterpenes from Hypericum patulum. Organic Letters, ACS Publications. 1

  • [3] Synthesis of 3-epi-Hypatulin B Featuring a Late-Stage Photo-Oxidation in Flow. Organic Letters, ACS Publications. 3

  • Antibacterial phenolic compounds from the flowering plants of Asia and the Pacific: coming to the light. Taylor & Francis.

  • [4] Characteristic metabolites of Hypericum plants: their chemical structures and biological activities. PMC / NIH.4

  • [6] Naturally occurring seco- and nor-polycyclic polyprenylated acylphloroglucinols: distribution, structural diversity, and biological activity. Chinese Journal of Natural Medicines.6

Sources

Method

Application Note: Advanced Catalytic Isomerization of Tricyclic Hydrocarbons for Adamantane Synthesis

Target Audience: Researchers, chemical engineers, and drug development professionals. Content Focus: Mechanistic causality, catalyst selection, and scalable protocols for the isomerization of tetrahydrodicyclopentadiene...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, chemical engineers, and drug development professionals. Content Focus: Mechanistic causality, catalyst selection, and scalable protocols for the isomerization of tetrahydrodicyclopentadiene (TCD) to adamantane.

Introduction & Mechanistic Causality

The synthesis of adamantane—a highly symmetrical, lipophilic tricyclic hydrocarbon—is a cornerstone in the development of neuroprotective and antiviral pharmaceuticals, including amantadine and memantine[1]. The industrial production of adamantane relies on the thermodynamically driven, acid-catalyzed skeletal rearrangement of endo-tetrahydrodicyclopentadiene (endo-TCD)[1][2].

This transformation is not a single-step process; it requires a highly specific sequence of carbocation-mediated rearrangements. The reaction fundamentally occurs in two distinct stages:

  • Spatial Isomerization: The conversion of endo-TCD to exo-TCD.

  • Deep Skeletal Rearrangement: The complex cycloisomerization of exo-TCD into the diamondoid adamantane cage.

The Causality of Catalyst Selection: Historically, aluminum chloride (AlCl₃) has been the industrial standard due to its potent Lewis acidity, which rapidly generates the necessary carbenium ion intermediates[1][2]. However, AlCl₃ indiscriminately promotes intermolecular alkylation and cracking, resulting in the formation of heavy black tar and severe equipment corrosion[1].

To overcome this, modern chemical engineering relies on tuning the ratio of Lewis to Brønsted acid sites . Research demonstrates that strong Lewis acid sites are responsible for the initial spatial shift to exo-TCD, whereas strong Brønsted acid sites are strictly required to force the deep, thermodynamically uphill skeletal rearrangement into adamantane[2]. Consequently, superacids (like HF/BF₃)[3], chloroaluminate ionic liquids[4], and modified zeolites (e.g., Pt/H-USY)[5] have emerged as superior catalytic systems.

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression of the two-stage isomerization process, highlighting the specific acid site requirements for each phase.

IsomerizationWorkflow A endo-TCD (Starting Material) B Stage 1: Mild Isomerization (HF Catalyst) A->B C exo-TCD (Liquid Intermediate) B->C Lewis Acid Sites D Stage 2: Deep Rearrangement (HF + BF3 Superacid) C->D E Adamantane (Target Product) D->E Brønsted Acid Sites

Two-stage catalytic isomerization workflow from endo-TCD to Adamantane.

Quantitative Data: Catalyst Performance Comparison

The table below summarizes the quantitative parameters and yields associated with different catalytic systems used for TCD isomerization.

Catalyst SystemReaction Temp (°C)Catalyst StateSelectivity / YieldMechanistic Advantage / Disadvantage
AlCl₃ (Neat) [1][2]60 - 80Homogeneous~40 - 50% YieldAdvantage: High activity.Disadvantage: Generates toxic black tar; complex post-reaction workup.
HF / BF₃ [3][6]0 - 20Homogeneous>60% SelectivityAdvantage: Superacidic environment allows precise control over intermediate solubility, enabling continuous production.
Acidic Ionic Liquids [4]60 - 90Biphasic~50 - 60% YieldAdvantage: Biphasic nature prevents over-isomerization; solvent-free and easily recyclable.
Pt/H-USY Zeolite [2][5]200 - 250Heterogeneous~15 - 25% YieldAdvantage: Shape-selective pores dictate product distribution; zero corrosion.

Methodologies & Protocols

Protocol A: Two-Stage Continuous Isomerization via HF/BF₃ Superacid

Causality & Design:Endo-TCD is a slush/solid at low temperatures, while exo-TCD is a liquid (MP -91°C). If adamantane (a solid) is generated too quickly in a single step, it precipitates and clogs the reactor. This protocol separates the reaction into two stages. Stage 1 uses HF to convert endo to exo-TCD, creating a liquid medium. Stage 2 introduces BF₃ to form a superacid, driving adamantane formation while keeping the yield below the solubility limit of adamantane in the unreacted exo-TCD[3].

Materials:

  • Endo-tetrahydrodicyclopentadiene (endo-TCD, >98% purity)

  • Anhydrous Hydrogen Fluoride (HF)

  • Boron Trifluoride (BF₃) gas

  • Hastelloy or PTFE-lined continuous flow reactors

Step-by-Step Procedure:

  • Stage 1 (Spatial Isomerization): Pump liquid endo-TCD into the first-stage reactor. Introduce anhydrous HF catalyst at a ratio of 1.5 parts by weight to 1 part TCD[3].

  • Maintain the reactor temperature at 10°C in the absence of any additional solvent. Allow a residence time sufficient to reach >80% conversion of endo-TCD to exo-TCD.

  • Stage 2 (Deep Rearrangement): Transfer the reaction-produced solution (predominantly exo-TCD and HF) to the second-stage reactor.

  • Inject BF₃ gas into the mixture at a ratio of 0.02 to 0.5 parts by weight relative to the initial TCD mass[3]. This generates the highly acidic HF/BF₃ conjugate superacid.

  • Solubility Control: Monitor the reaction closely and quench the mixture when the adamantane yield reaches ~15-20 mol%. Crucial Step: Do not exceed the solubility limit of adamantane in the remaining exo-TCD to prevent solid deposition[3].

  • Separation: Route the effluent to a distillation column. Recover the un-isomerized exo-TCD for recycling back into Stage 2[3][6].

  • Crystallize the adamantane from the heavy fraction and wash with cold heptane.

Protocol B: Biphasic Isomerization using Chloroaluminate Ionic Liquids

Causality & Design: Acidic ionic liquids (ILs) containing aluminum halides and quaternary ammonium halides act as both a strong acid catalyst and a phase-separation medium. The non-polar adamantane product exhibits low solubility in the highly polar IL, naturally partitioning into an upper hydrocarbon layer, which prevents over-cracking and simplifies extraction[4].

Materials:

  • Exo-TCD (Pre-isomerized intermediate)

  • Triethylamine hydrochloride (Et₃NHCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Cyclohexane (Extraction solvent)

Step-by-Step Procedure:

  • IL Preparation: In a dry, inert atmosphere (N₂ or Ar), slowly mix Et₃NHCl with anhydrous AlCl₃ at a 1:2 molar ratio. The exothermic reaction will yield a dark, viscous acidic ionic liquid[4].

  • Reaction Setup: In a jacketed reactor, add the prepared acidic ionic liquid. Introduce exo-TCD such that the molar ratio of exo-TCD to IL is between 1:1 and 1:10[4].

  • Isomerization: Heat the biphasic mixture to 60°C – 90°C under vigorous mechanical stirring (to maximize surface area between the phases)[4].

  • In-situ Extraction: Continuously add a stream of cyclohexane to the reactor. The newly formed adamantane will partition into the cyclohexane phase.

  • Phase Separation: Halt stirring after 6 hours. Allow the phases to separate. Decant the upper cyclohexane/adamantane layer.

  • Purification: Evaporate the cyclohexane under reduced pressure to yield crude adamantane. Sublime the crude solid at 100°C under vacuum to obtain pharmaceutical-grade adamantane.

Protocol Validation & Quality Control (Self-Validating System)

To ensure the integrity of the isomerization protocols, the following self-validating checks must be integrated into the workflow:

  • GC-FID Tracking (Kinetic Validation): Aliquots from Stage 1 (Protocol A) must be analyzed via Gas Chromatography-Flame Ionization Detection. The reaction is only validated to proceed to Stage 2 when the endo-TCD peak area drops below 15%, and the exo-TCD peak dominates. Premature addition of BF₃ will result in immediate tar formation.

  • Melting Point Verification: Pure adamantane possesses a highly distinct, unusually high melting point for a hydrocarbon due to its rigid diamondoid lattice. The final crystallized product must exhibit a melting/sublimation point of 268°C - 269°C . A depressed melting point indicates incomplete skeletal rearrangement (presence of intermediate tricyclodecanes).

  • Visual Tar Assessment: In Protocol B, the ionic liquid layer should remain a clear, dark amber. The appearance of opaque, black particulate matter indicates localized overheating or an improper AlCl₃:Ammonium ratio, necessitating immediate catalyst regeneration.

References

  • 1 - Journal of Pharmacology & Pharmaceutical Research, Research Open World. 2.2 - Green and Sustainable Chemistry, SCIRP. 3.4 - Google Patents.

  • 3 - Google Patents. 5.6 - Google Patents. 6.5 - Energy & Fuels, ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Octahydro-1,5-methanopentalene (Brendane) Synthesis Support Center

Welcome to the Technical Support Center for the synthesis of the octahydro-1,5-methanopentalene framework. Also known as tricyclo[4.2.1.0^{3,7}]nonane or the brendane skeleton, this densely substituted tricyclic core is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of the octahydro-1,5-methanopentalene framework. Also known as tricyclo[4.2.1.0^{3,7}]nonane or the brendane skeleton, this densely substituted tricyclic core is a privileged structural motif found in complex bioactive natural products, such as the antimicrobial meroterpene 1[1].

Synthesizing this rigid, highly strained scaffold often presents challenges in yield optimization, stereocontrol, and regioselectivity. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting FAQs, self-validating protocols, and mechanistic insights to ensure reproducible scale-up.

I. Synthesis Pathways & Quantitative Yield Data

To select the most appropriate synthetic route for your target derivative, compare the validated methodologies in the table below.

Synthesis StrategyKey Reagents / CatalystsMechanistic IntermediateTypical Yield (%)Stereoselectivity
Wacker-Type Cyclization PdCl₂, CuCl₂, O₂, Bipyridine

-

-Palladium complex
75 - 85%>90% inversion
Cuprate Conjugate Addition Higher-order cuprates (

)
Lithium allenolate80 - 92%Complete stereocontrol
Skeletal Rearrangement Halogen/Chalcogen (

,

)
Halonium/Selenonium ion65 - 80%Regiospecific
Workflow Visualization

BrendaneSynthesis cluster_A Route A: Pd/Cu Cyclization cluster_B Route B: Cuprate Addition cluster_C Route C: Skeletal Rearrangement A1 endo-5-Vinyl-2-norbornene A2 Wacker Oxidation (PdCl2/CuCl2) A1->A2 A3 Disubstituted Brendane A2->A3 B1 2-Substituted Norbornene B2 Epoxidation & Propiolic Ester B1->B2 B3 Higher-Order Cuprate B2->B3 B4 Functionalized Brendane B3->B4 C1 Tricyclo[4.3.0.0^{3,7}]non-8-ene C2 Halogen/Chalcogen Rearrangement C1->C2 C3 Brendane Skeleton C2->C3

Fig 1: Three primary synthetic pathways for the brendane core.

II. Troubleshooting Guide & FAQs

Q1: Why is my yield of disubstituted brendane low during the Wacker-type oxidation of endo-5-vinyl-2-norbornene? Causality & Solution: The cyclization relies on the formation of a delicate2

2. Low yields are typically caused by premature 

-hydride elimination or insufficient reoxidation of Pd(0) to Pd(II). Ensure you are using a bidentate ligand (like 2,2'-bipyridine) to stabilize the intermediate and force the vinyl group into the required 'extracyclic' position prior to insertion. Additionally, maintain strict oxygen pressure if using catalytic PdCl₂ with CuCl₂/O₂ to ensure continuous catalyst turnover.

Q2: In the conjugate addition route, simple Gilman reagents fail to induce ring closure. How can I force the formation of the brendane framework? Causality & Solution: Simple Gilman reagents (


) lack the necessary reactivity to rapidly form the required intermediate after conjugate addition to the propiolic ester. For successful intramolecular trapping by the exo-epoxide, you must generate a highly reactive lithium allenolate. Switch to3 (

)[3]. These reagents undergo conjugate addition and subsequent ring closure with extreme rapidity, preventing the decomposition of the propiolic ester and driving the reaction to completion.

Q3: When performing the halogen-mediated skeletal rearrangement of tricyclo[4.3.0.0^{3,7}]non-8-ene, I observe a stalled reaction with unreacted starting material. What is the mechanistic cause? Causality & Solution: The 4 to the brendane skeleton is driven by the release of ring strain and the stabilization of the resulting carbocation[4]. If the bridgehead substituents are insufficiently electron-donating, the intermediate halonium/cation species is not stabilized, stalling the migration. Ensure that the bridgehead carbons are substituted with strongly electron-donating groups (e.g., free hydroxyls or electron-rich silyl ethers) to facilitate the structural remodeling.

III. Self-Validating Experimental Protocols

Protocol A: Palladium-Copper Mediated Cyclization to Brendane

This protocol leverages a Wacker-type oxidation to construct the tricyclic core in a single step from a bicyclic precursor.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve endo-5-vinyl-2-norbornene (1.0 equiv) in an anhydrous DMF/H₂O mixture (10:1 v/v).

  • Catalyst Assembly: Add PdCl₂ (0.1 equiv), CuCl₂ (0.2 equiv), and 2,2'-bipyridine (0.12 equiv). Causality: The bipyridine acts as a bidentate ligand to stabilize the

    
    -
    
    
    
    palladium intermediate, preventing side reactions.
  • Oxidative Atmosphere: Purge the flask and attach an O₂ balloon. Stir the mixture vigorously at 60 °C for 12-16 hours.

  • Self-Validation (In-Process): Monitor the reaction visually. The solution will shift from dark brown (Cu(II)) to a green/blue hue (Cu(I)) as the catalytic cycle turns over.

  • Quenching & Workup: Cool to room temperature, dilute with diethyl ether, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Self-Validation (Analytical): Analyze the crude mixture via ¹H NMR. The reaction is successful when the extracyclic vinyl proton signals (

    
     5.0-6.0 ppm) completely disappear, replaced by the upfield bridgehead protons characteristic of the brendane core.
    
Protocol B: Higher-Order Cuprate Conjugate Addition / Epoxide Trapping

This protocol uses extreme nucleophilicity to force an intramolecular ring closure via a lithium allenolate intermediate.

  • Epoxidation: Treat the 2-substituted norbornene propiolic ester (1.0 equiv) with m-CPBA (1.1 equiv) in CH₂Cl₂ at 0 °C to selectively form the exo-epoxide. Wash with saturated Na₂S₂O₃ and NaHCO₃, then concentrate.

  • Cuprate Preparation: In a separate, rigorously dried flask, suspend CuCN (1.0 equiv) in anhydrous THF at -78 °C. Dropwise add the desired alkyllithium reagent (2.0 equiv) to form the higher-order cuprate

    
    . Causality: The cyanide ligand increases the nucleophilicity of the copper species, enabling the rapid formation of the allenolate.
    
  • Conjugate Addition: Cannulate the epoxide solution into the cuprate solution at -78 °C. Stir for exactly 30 minutes. The lithium allenolate forms and rapidly attacks the epoxide intramolecularly.

  • Quenching: Quench cold with a 9:1 solution of saturated NH₄Cl/NH₄OH to complex the copper salts. Extract with Et₂O, wash with brine, dry, and concentrate.

  • Self-Validation (Analytical): Perform IR spectroscopy on the crude product. The sharp alkyne stretch at ~2200 cm⁻¹ must vanish entirely, replaced by a saturated ester carbonyl stretch at ~1735 cm⁻¹, confirming the destruction of the propiolic ester and successful cyclization into the brendane framework.

IV. References

  • Hypatulins A and B, Meroterpenes from Hypericum patulum Source: Organic Letters / PubMed URL:

  • Direct Access to Substituted Brendane Derivatives by Palladium-Copper Mediated Cyclization of endo-5-Vinyl-2-norbornene Source: Tetrahedron / ResearchGate URL:

  • THE SYNTHESIS OF BRENDANES: AN INVESTIGATION INTO THEIR USE AS SYNTHONS FOR BICYCLO(3.3.0)OCTANES (CUPRATE REAGENTS, CONJUGATE ADDITION) Source: ProQuest URL:

  • Remodelling of Tricyclic Carbon Frameworks with a Norbornene Scaffold Source: Chemical Communications / ResearchGate URL:

Sources

Optimization

Technical Support Center: Octahydro-1,5-methanopentalene (THDCPD) Isomer Purification

Welcome to the Technical Support Center for High-Energy Density Intermediates. As a Senior Application Scientist, I have designed this guide to address the complex challenges researchers face when synthesizing and purify...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Energy Density Intermediates. As a Senior Application Scientist, I have designed this guide to address the complex challenges researchers face when synthesizing and purifying octahydro-1,5-methanopentalene , commonly known as tetrahydrodicyclopentadiene (THDCPD).

The exo-isomer of THDCPD is the primary component of JP-10, a synthetic fuel prized for its high volumetric energy density and low freezing point. However, the direct hydrogenation of the precursor, dicyclopentadiene (DCPD), yields the endo-isomer. Converting and purifying the endo-isomer into the highly valuable exo-isomer requires precise thermodynamic control, catalyst management, and rigorous separation techniques.

Physicochemical Data & Isomer Comparison

Understanding the fundamental differences between the isomers is critical for designing effective purification and separation workflows. Density Functional Theory (DFT) calculations reveal that the exo-isomer is 15.51 kJ/mol more stable than the endo-isomer, primarily due to the flipping of the triangular ΔC8-C10-C9 ring in its norbornane skeleton 1.

Table 1: Physicochemical Properties of THDCPD Isomers and Byproducts

PropertyEndo-THDCPDExo-THDCPD (JP-10)Adamantane (Byproduct)
State at Standard Temp SolidLiquidSolid
Melting / Freezing Point 77 °C-79 °C268–270 °C
Thermodynamic Stability Kinetic product (Less stable)Thermodynamic productMost stable
Primary Formation Route DCPD HydrogenationEndo-THDCPD IsomerizationExo-THDCPD Rearrangement

Frequently Asked Questions (FAQs)

Q: Why does my synthesized exo-THDCPD contain high levels of the endo-isomer even after prolonged reaction times? A: The isomerization of endo-THDCPD to exo-THDCPD is thermodynamically driven but kinetically limited by catalyst viability. If you are using a purely acidic catalyst (like standard HY zeolite), it deactivates rapidly. The reaction generates olefinic intermediates via β-scission and hydride transfer; these species quickly condense into heavy oligomers (coke) that block the acidic active sites, stalling the conversion and leaving unreacted endo-isomer in your mixture 2.

Q: Can I separate endo- and exo-THDCPD using standard fractional distillation? A: Yes, but it requires high-precision engineering. The vapor pressures of the isomers differ sufficiently (fitting well with the Antoine equation), but achieving >99.0 wt% purity requires optimizing the theoretical number of stages and the feed tray location to minimize reboiler heat duty. High-efficiency packed columns and precise Vapor-Liquid Equilibrium (VLE) modeling using the NRTL model are mandatory for success 3.

Q: I am observing a white solid precipitating in my purified exo-THDCPD. What is it? A: This is likely adamantane or unreacted endo-THDCPD. Because endo-THDCPD solidifies at 77 °C, any carryover will precipitate at room temperature. However, if you used a strong Lewis acid (like AlCl₃ or HF-BF₃) and extended the reaction time, the exo-THDCPD undergoes further skeletal rearrangement to form adamantane, which melts at 268 °C 4.

Troubleshooting Guide

Issue 1: Rapid Catalyst Deactivation (Coke Formation)
  • Causality: During isomerization over acidic zeolites, side reactions (β-scission) create unsaturated coke precursors. These precursors polymerize, physically blocking the micropores of the catalyst.

  • Solution: Transition from a purely acidic catalyst to a bifunctional metal-loaded catalyst (e.g., 0.3 wt% Pt/HY zeolite) and run the reaction under a hydrogen atmosphere (0.5 MPa). The platinum sites activate H₂, which hydrogenates the olefinic precursors before they can condense into coke, drastically extending catalyst life and pushing conversion to >97% 2.

Issue 2: Poor Yield and Cross-Contamination in Fractional Distillation
  • Causality: The boiling points of the endo and exo isomers are close. Operating a distillation column without optimized reflux ratios leads to isomer smearing across fractions.

  • Solution: Conduct a VLE simulation. Ensure the distillation column operates with the calculated minimum reflux ratio. Feed the crude mixture at the optimized tray location to balance the thermal load and prevent the solid endo-isomer from crystallizing in the condenser 3.

Process Visualizations

Workflow DCPD Dicyclopentadiene (DCPD) Endo Endo-THDCPD (Solid, mp 77°C) DCPD->Endo Hydrogenation Isom Catalytic Hydroisomerization (Pt/HY Zeolite, 150°C, H2) Endo->Isom Crude Crude THDCPD Mixture Isom->Crude Distill Fractional Distillation (VLE / NRTL Model Optimized) Crude->Distill Distill->Endo Recycle Loop Exo Pure Exo-THDCPD (Liquid, fp -79°C) Distill->Exo Main Distillate Adamantane Adamantane Byproduct Distill->Adamantane Heavy Bottoms

Caption: Process workflow for the synthesis, isomerization, and distillation-based purification of THDCPD.

Mechanism Endo Endo-THDCPD (Kinetic Product) Carbocation Carbocation Intermediate Endo->Carbocation H+ (Acid Site) Exo Exo-THDCPD (Thermodynamic Product) Carbocation->Exo Hydride Transfer Coke Coke / Oligomers (Catalyst Poison) Carbocation->Coke β-scission / Condensation Adamantane Adamantane (Skeletal Rearrangement) Exo->Adamantane Strong Lewis Acid Prolonged Exposure Coke->Carbocation Pt/H2 Hydrogenation (Coke Suppression)

Caption: Mechanistic pathway of THDCPD isomerization highlighting thermodynamic products and coke suppression.

Standard Operating Protocols (SOPs)

Protocol A: Catalytic Hydroisomerization of Endo-THDCPD

This protocol utilizes a bifunctional Pt/HY zeolite to achieve high conversion while suppressing coke formation [[2]]().

  • Catalyst Activation: Load 0.3 wt% Pt/HY zeolite (SiO₂/Al₂O₃ = 5.2) into a fixed-bed reactor. Activate the catalyst in situ at 450 °C for 3 hours under a steady flow of inert gas.

  • System Pressurization: Cool the reactor to the target reaction temperature of 150 °C. Introduce H₂ gas and pressurize the system to 0.5 MPa.

  • Feed Injection: Dissolve endo-THDCPD in methylcyclohexane. Inject the solution into the reactor at a Weight Hourly Space Velocity (WHSV) of 2.0 h⁻¹. Maintain a H₂/endo-THDCPD molar ratio of 30.

  • Self-Validation Step: Sample the liquid effluent at 1 hour and 8 hours. Analyze via GC-FID. A self-validating, coke-free run will show >96% selectivity for exo-THDCPD with <2% variance in conversion between the two time points.

Protocol B: Fractional Distillation for Isomer Separation

This protocol separates the liquid exo-isomer from unreacted endo-isomer and heavy adamantane byproducts [[3]]().

  • Apparatus Setup: Utilize a dynamic glass still or a high-efficiency packed column. Ensure the condenser is heated slightly above 77 °C using an infrared lamp or heat tape to prevent the endo-isomer from crystallizing and clogging the lines.

  • Vacuum Equilibration: Apply a stable vacuum (e.g., 10 kPa to 30 kPa) to lower the boiling points and prevent thermal degradation of the isomers.

  • Fraction Collection: Gradually increase the reboiler heat duty. Collect the primary fraction (exo-THDCPD).

  • Self-Validation Step: Monitor the overhead vapor temperature strictly. A self-validating separation will maintain a steady temperature plateau corresponding to the calculated boiling point of exo-THDCPD at your specific vacuum pressure. Any temperature creep indicates endo-isomer breakthrough.

References

  • Simulation and optimization study on the separation of exo-tetrahydrodicyclopentadiene from endo-tetrahydrodicylcopentadiene through distillation. ResearchGate.3

  • Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to Exo-Tetrahydrodicyclopentadiene over Pt/HY. ACS Omega. 2

  • Insights of Density Functional Theory into JP-10 Tetrahydrodicyclopentadiene Fuel Properties. MDPI. 1

  • US8188326B2 - Process for producing adamantane. Google Patents.4

Sources

Troubleshooting

Optimizing catalyst lifespan in methanopentalene hydrogenation

Welcome to the Technical Support Center for Methanopentalene Hydrogenation. This portal provides researchers and drug development professionals with field-proven troubleshooting guides, validated experimental protocols,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methanopentalene Hydrogenation. This portal provides researchers and drug development professionals with field-proven troubleshooting guides, validated experimental protocols, and mechanistic insights to resolve catalyst deactivation and optimize lifespan during the hydrogenation of methanopentalene (dicyclopentadiene/DCPD) to tetrahydrodicyclopentadiene (THDCPD).

Knowledge Base: Understanding Catalyst Deactivation

Before troubleshooting, it is critical to understand the causality behind catalyst failure. The diagram below maps the primary deactivation pathways against modern structural and operational optimization strategies.

G A Methanopentalene Hydrogenation B Deactivation Pathways A->B C1 Coking / Carbon Deposition B->C1 C2 Metal Sintering B->C2 C3 Active Metal Leaching B->C3 D Optimization Strategies C1->D C2->D C3->D E1 Bimetallic Doping (Ce-Ni) Electronic Regulation D->E1 E2 N-doped Carbon Supports High Metal Dispersion D->E2 E3 Low-Temp Operation (60-90°C) Mild Conditions D->E3 E1->A Extended Lifespan E2->A E3->A

Logical workflow of catalyst deactivation pathways and corresponding optimization strategies.

Troubleshooting & FAQs

Q1: Why does my Ni-based catalyst deactivate rapidly during continuous flow hydrogenation? A1: Rapid deactivation is primarily driven by carbonaceous deposition (coking) and metal sintering. At elevated temperatures (>120°C), highly reactive dienes undergo oligomerization on the catalyst surface, forming a thick carbon layer that physically blocks active Ni sites. Simultaneously, pure Ni nanoparticles tend to agglomerate under high-pressure H₂. Causality & Solution: Transitioning to a bimetallic architecture resolves this. Incorporating CeO₂ to create Ce-Ni bimetallic catalysts alters the electronic structure of Ni. The electron transfer from CeO₂ to Ni generates electron-rich Ni⁰ active centers, significantly promoting H₂ dissociation[1]. This allows the reaction to proceed at milder temperatures (100°C), suppressing the oligomerization pathways that cause coking[1].

Q2: How can I prevent active metal leaching in fixed-bed continuous operations? A2: Leaching occurs when the interaction between the active metal and the support is insufficient to withstand prolonged exposure to the solvent and reactant stream. Causality & Solution: Utilize N-doped SiO₂@Ni/C architectures. By growing Ni-ZIF in situ on a SiO₂ surface followed by controlled annealing, N-doped carbon layers are formed that firmly anchor the highly dispersed Ni nanoparticles[2]. This structural confinement prevents leaching and ensures the catalyst remains free from thick carbon layers, maintaining 100% conversion and >90% selectivity for over 144 hours of continuous operation[2].

Q3: What is the optimal temperature range to balance conversion kinetics and catalyst lifespan? A3: While higher temperatures accelerate initial kinetics, they exponentially increase the rate of deactivation. Causality & Solution: Operating under mild conditions (60–90°C) is optimal if the catalyst possesses high low-temperature activity. Highly dispersed and fully exposed Ni nanoparticles (such as those in N-doped SiO₂@Ni/C) exhibit excellent low-temperature hydrogenation activity[2]. Lowering the temperature to 60–90°C drastically extends the catalyst lifetime by thermodynamically disfavoring sintering and coking[2].

Q4: Can I achieve both hydrogenation and isomerization in a single step without rapid deactivation? A4: Yes. Traditional two-step processes using noble metals and AlCl₃ are prone to deactivation and environmental issues. Causality & Solution: Employing a bifunctional catalyst system, such as a combination of Ni/γ-Al₂O₃ for hydrogenation and Ni/Hβ for isomerization, creates a synergistic effect[3]. The integration of these active sites in a continuous flow-phase reactor allows for 100% conversion of methanopentalene and 70% selectivity for the exo-isomer without obvious deactivation over 200 hours of testing[3].

Validated Experimental Protocols

Protocol 1: Synthesis of Long-Lifespan Ce-Ni MOF-Derived Nanocatalysts

This protocol describes the synthesis of Ni–CeO₂(3:7)@C catalysts, designed to prevent sintering via carbon-coating and electronic regulation[1].

  • Precursor Preparation: Dissolve Ce(NO₃)₃ and Ni(NO₃)₂ in a 3:7 molar ratio in 50 mL of N,N-dimethylformamide (DMF) under vigorous stirring.

  • MOF Assembly: Add trimesic acid (BTC) as the organic linker to the solution. Stir at room temperature for 30 minutes, then transfer to a Teflon-lined stainless-steel autoclave. Heat at 120°C for 24 hours to ensure complete crystallization.

  • Washing & Drying: Recover the resulting Ce-Ni MOF crystals via centrifugation (8000 rpm, 10 min). Wash sequentially with DMF and ethanol three times to remove unreacted precursors. Dry under vacuum at 80°C overnight.

  • Controlled Calcination: Transfer the dried MOF to a tubular furnace. Calcine under a pure nitrogen atmosphere at 400°C for 2 hours using a precise heating rate of 2°C/min. This specific temperature carbonizes the framework without destroying the porous structure, yielding highly dispersed carbon-coated Ni nanoparticles[1].

  • Self-Validation Checkpoint: Perform H₂-Temperature Programmed Desorption (H₂-TPD) on the calcined powder. A distinct shift of the H₂ desorption peak to a lower temperature compared to pure Ni catalysts confirms successful electron transfer from CeO₂ to Ni, validating the catalyst's enhanced low-temperature activation capability[1].

Protocol 2: Continuous-Flow Hydrogenation & Lifespan Validation

This protocol outlines the procedure for long-term stability testing using mild conditions[2].

  • Catalyst Loading: Pack 2.0 g of the synthesized catalyst into a stainless-steel fixed-bed reactor (inner diameter: 10 mm). Secure the bed with quartz wool at both ends to prevent channeling.

  • In-Situ Activation: Purge the reactor with N₂, then reduce the catalyst in situ using a 10% H₂/N₂ gas mixture at 300°C for 2 hours to ensure complete reduction of the active metal species.

  • Reaction Initiation: Cool the reactor to the optimized mild temperature of 60–100°C. Introduce the methanopentalene substrate dissolved in methanol (20 wt% concentration) using an HPLC pump at a liquid hourly space velocity (LHSV) of 2 h⁻¹.

  • Pressurization & Monitoring: Pressurize the system to 2.0 MPa with pure H₂. Collect liquid effluent samples every 12 hours. Analyze the samples using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).

  • Self-Validation Checkpoint: The operational protocol is validated if the methanopentalene conversion remains >99% and selectivity for the tetrahydro-derivative remains >90% after 144 hours of continuous flow[2]. A conversion drop of >5% indicates premature coking, triggering a required reduction in LHSV or a verification of the catalyst calcination temperature.

Quantitative Data Center

Table 1: Comparative Analysis of Catalyst Lifespan and Performance in Methanopentalene Hydrogenation

Catalyst TypeReaction Temp (°C)Pressure (MPa)Conversion (%)Selectivity (%)Lifespan / StabilityPrimary Deactivation Mode
Raney-Ni (Commercial) 1202.096%95%< 50 hoursSintering & Leaching
Pd/Al₂O₃ 1605.099%98%~ 80 hoursCarbon Deposition (Coking)
Ni/γ-Al₂O₃ + Ni/Hβ 2004.0100%70% (exo)> 200 hoursNegligible (Highly Stable)
Ni–CeO₂(3:7)@C (MOF) 1002.0100%100%> 120 hours (cyclic)Negligible (Highly Stable)
N-doped SiO₂@Ni/C 60-901.0100%> 90%> 144 hours (continuous)Negligible (Highly Stable)

References

  • Title: Rational Design of Ce–Ni Bimetallic MOF-Derived Nanocatalysts for Enhanced Hydrogenation of Dicyclopentadiene Source: MDPI URL: 1

  • Title: Hydrogenation of Dicyclopentadiene over Stable SiO₂@Ni/C Catalysts under Mild Conditions Source: ACS Publications (Energy & Fuels) URL: 2

  • Title: One-Step, Continuous-Flow, Highly Catalytic Hydrogenation–Isomerization of Dicyclopentadiene to exo-Tetrahydrodicyclopentadiene over Ni-Supported Catalysts for the Production of High-Energy-Density Fuel Source: ACS Publications URL: 3

  • Title: IN-SITU HYDROGENATION OF DICYCLOPENTADIENE OVER Pd/Al₂O₃ CATALYST Source: sylzyhg.com URL: 4

Sources

Optimization

Technical Support Center: Functionalization of the Octahydro-1,5-methanopentalene Scaffold

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this resource to address the severe steric challenges encountered when functionalizing the densely substituted tricycli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this resource to address the severe steric challenges encountered when functionalizing the densely substituted tricyclic octahydro-1,5-methanopentalene core. This highly congested framework is the defining structural motif of complex bioactive meroterpenoids, such as Hypatulin A ()[1].

Below, you will find causality-driven troubleshooting guides, validated protocols, and flow-chemistry solutions designed to bypass steric hindrance and prevent late-stage degradation.

Part 1: Core Challenges & Causality (FAQ)

Q1: Why do standard nucleophilic conjugate additions fail on the octahydro-1,5-methanopentalene core? A1: The tricyclic nature of octahydro-1,5-methanopentalene forces the cyclopentane ring into a rigid, cupped conformation. When functionalizing intermediate ketones or enones on this scaffold, the adjacent carbons often harbor quaternary stereocenters. This creates a severe, neopentyl-like steric encumbrance. Nucleophiles like Gilman reagents (lithium diorganocuprates) or Grignard reagents are physically blocked from achieving the ~107° Bürgi-Dunitz trajectory required for carbonyl attack. Even highly reactive Lipshutz-type cuprates (e.g., 2-thienyl(cyano)copper(I) lithium) fail due to the sheer physical bulk of the solvated cuprate cluster, resulting in unreacted starting material or unwanted enolization ()[2].

Q2: How do we overcome this steric block for C-C bond formation? A2: When conjugate addition of allyl cuprates to the sterically congested enone yields only 1,2-addition or recovery of starting material, we pivot to Lewis acid-mediated Hosomi-Sakurai conditions using allyltrimethylsilane. The causality for success here is two-fold: First, the Lewis acid (e.g.,


) strongly activates the carbonyl, drastically increasing the electrophilicity of the target carbon. Second, the allyltrimethylsilane nucleophile is uncharged and significantly smaller than cuprate clusters. This allows it to slip past the quaternary stereocenters and successfully form the C-C bond ()[3].

Part 2: Troubleshooting Guide – Late-Stage Oxidation

Issue: Complete Degradation During Oxidative Cleavage

  • Symptom: Attempting batch ozonolysis of an allenyl or enol ether moiety on the functionalized core at -115 °C results in complete decomposition of the starting material instead of yielding the desired ester.

  • Root Cause: The highly oxygenated, densely functionalized tricyclic core is sterically strained. Ozone is too aggressive and unselective, leading to the cleavage of the core's structural C-C bonds rather than selectively cleaving the target alkene/allene ()[3].

  • Validated Solution: Transition to a late-stage photo-oxidation of a methoxyallene intermediate using singlet oxygen (

    
    ) in a continuous-flow reactor. Flow chemistry provides a high surface-area-to-volume ratio, ensuring uniform light irradiation and precise residence times. This prevents over-oxidation while efficiently yielding the target ester.
    

Workflow Start Target: Functionalize Octahydro-1,5-methanopentalene CheckSteric Is the target site adjacent to quaternary stereocenters? Start->CheckSteric StandardAdd Standard Cuprate / Grignard Addition CheckSteric->StandardAdd No StericFail 1,2-Addition or Enolization (Failure) CheckSteric->StericFail Yes (Neopentyl-like) Hosomi Hosomi-Sakurai Allylation (Allyl-TMS + Lewis Acid) StericFail->Hosomi Pivot Strategy Oxidation Need Late-Stage Oxidative Cleavage? Hosomi->Oxidation Ozonolysis Batch Ozonolysis (-115°C) Result: Degradation Oxidation->Ozonolysis Batch Attempt FlowOx Continuous-Flow Photo-Oxidation (Singlet O2) Ozonolysis->FlowOx Resolve via Flow

Logical decision matrix for functionalizing sterically hindered tricyclic cores.

Part 3: Quantitative Data & Reagent Efficacy

The following table summarizes the quantitative outcomes of various functionalization strategies attempted on the hindered octahydro-1,5-methanopentalene scaffold ()[3].

Reaction TypeReagent / ConditionsResult / YieldMechanistic Causality
Conjugate AdditionAllylmagnesium bromide +

0% (Recovery)Bulky cuprate cluster blocked by quaternary centers.
Conjugate AdditionLipshutz cuprate (2-thienyl(cyano)CuLi)0% (Recovery)Enhanced reactivity insufficient to overcome neopentyl trajectory block.
AllylationAllyltrimethylsilane +

>75%Small nucleophile + strong electrophilic activation succeeds.
Oxidative Cleavage

,

, -115 °C
0% (Degradation)Unselective cleavage of strained tricyclic C-C bonds.
Oxidative Cleavage

, Rose Bengal,

(Batch)
<30% (Variable)Uneven irradiation leads to side-reactions and over-oxidation.
Oxidative Cleavage

, Rose Bengal,

(Flow)
72%Controlled residence time in flow suppresses over-oxidation.

Part 4: Validated Experimental Protocols

Protocol 1: Intramolecular Mukaiyama Aldol Addition (Core Construction)
  • Self-Validating Principle: Thermodynamic enolization ensures the correct regiochemistry prior to cyclization. TLC validation prevents premature Lewis acid addition, ensuring the bulky silyl enol ether is fully formed before the cyclization step is triggered.

  • Preparation: Dissolve the functionalized cyclopentanone precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Enolization: Add triethylamine (1.5 equiv) and TMS-triflate (1.2 equiv) at 0 °C. Stir for 2 hours to achieve thermodynamic silyl enol ether formation. (Validation point: TLC must show complete consumption of the ketone before proceeding).

  • Aldol Cyclization: Cool the mixture to -78 °C. Slowly add a pre-mixed solution of the aldehyde tether and

    
     (1.1 equiv). The Lewis acid activates the aldehyde, facilitating intramolecular attack by the bulky silyl enol ether to close the ring.
    
  • Quench & Isolate: Quench with saturated aqueous

    
     after 4 hours. Extract with diethyl ether. The rigid octahydro-1,5-methanopentalene precursor is isolated via flash chromatography.
    
Protocol 2: Continuous-Flow Photo-Oxidation of Methoxyallene
  • Self-Validating Principle: The use of "slug flow" (alternating gas-liquid segments) visually confirms proper mixing and consistent residence time, preventing the under/over-irradiation issues inherent to batch photochemistry.

  • System Setup: Equip a flow reactor with transparent fluoropolymer tubing (e.g., FEP, 0.8 mm ID) wrapped around a cooling cylinder. Surround the tubing with white LED arrays.

  • Reagent Stream: Prepare a solution of the methoxyallene intermediate (0.1 M) and Rose Bengal (2 mol%, photosensitizer) in a solvent mixture of DCM/MeOH (9:1).

  • Gas-Liquid Mixing: Introduce pure

    
     gas via a T-mixer to create a segmented gas-liquid flow (slug flow). Set the liquid flow rate to achieve a strict 15-minute residence time in the irradiated zone.
    
  • Irradiation: Activate the LEDs. The Rose Bengal excites ground-state oxygen to singlet oxygen (

    
    ), which selectively cleaves the electron-rich methoxyallene to the corresponding ester without degrading the tricyclic core.
    
  • Collection: Collect the output stream in a flask containing dimethyl sulfide (DMS) to rapidly reduce any transient endoperoxides.

FlowReactor Reagent Syringe Pump: Methoxyallene + Rose Bengal TMixer T-Mixer (Slug Flow Generation) Reagent->TMixer O2Gas Mass Flow Controller: O2 Gas O2Gas->TMixer PhotoReactor FEP Tubing Reactor + White LEDs (hv) TMixer->PhotoReactor Gas-Liquid Flow Quench Collection Flask (DMS Quench) PhotoReactor->Quench Ester Product

Continuous-flow photo-oxidation setup for late-stage methoxyallene cleavage.

References

  • Tanaka, N., Yano, Y., Tatano, Y., & Kashiwada, Y. (2016). Hypatulins A and B, Meroterpenes from Hypericum patulum. Organic Letters.[Link]

  • Leisering, S., et al. (2022). Synthesis of 3-epi-Hypatulin B Featuring a Late-Stage Photo-Oxidation in Flow. Organic Letters.[Link]

  • Leisering, S. (2021). Total Synthesis of (+)-Greek Tobacco Lactone, (+)-Plakortolide E, and Studies Toward the Synthesis of Hypatulin A and B. Freie Universität Berlin.[Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS Characterization Standards for Octahydro-1,5-methanopentalene: A Comparative Guide for Rigid Polycyclic Scaffolds

As a Senior Application Scientist specializing in the analytical characterization of complex hydrocarbons, I frequently encounter challenges in differentiating rigid polycyclic scaffolds. Octahydro-1,5-methanopentalene (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the analytical characterization of complex hydrocarbons, I frequently encounter challenges in differentiating rigid polycyclic scaffolds. Octahydro-1,5-methanopentalene (also known by its IUPAC name tricyclo[4.2.1.03,7]nonane, or trivially as brendane) is a highly strained, rigid tricyclic framework[1].

In modern drug discovery, this unique core is the structural foundation for complex bioactive meroterpenes, such as the antimicrobial hypatulins A and B[2]. In materials science and aerospace engineering, structurally analogous bridgehead compounds—most notably exo-tetrahydrodicyclopentadiene (exo-THDCPD, the primary component of JP-10 fuel)—are utilized as high-energy-density materials[3].

Because these polycyclic isomers share similar boiling points and lack polar functional groups, standard liquid chromatography is often ineffective. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for their characterization. This guide objectively compares the GC-MS performance of octahydro-1,5-methanopentalene against industry-standard alternatives, providing actionable, self-validating protocols and mechanistic fragmentation insights.

Comparative GC-MS Performance Data

To accurately identify octahydro-1,5-methanopentalene, it must be benchmarked against alternative polycyclic scaffolds of similar molecular weight and volatility: Adamantane (a highly symmetrical diamondoid) and exo-THDCPD (a bridged aerospace fuel standard)[3],[4].

The following table summarizes the quantitative GC-MS diagnostic markers for these compounds:

CompoundIUPAC NameFormulaMW ( g/mol )EI-MS Base Peak (m/z)Key Diagnostic Fragments (m/z)
Octahydro-1,5-methanopentalene Tricyclo[4.2.1.03,7]nonaneC9H14122.2180 122 (M+), 107, 93, 79
exo-THDCPD (JP-10) Tricyclo[5.2.1.02,6]decaneC10H16136.2367 136 (M+), 93, 80, 79
Adamantane Tricyclo[3.3.1.13,7]decaneC10H16136.23136 136 (M+), 93, 79

Data synthesized from standardized 70 eV Electron Ionization (EI) spectra.

Mechanistic Insights: The Causality of Fragmentation

Mass spectrometry is not merely pattern matching; it is the study of gas-phase ion chemistry. Understanding why a molecule fragments in a specific way ensures analytical trustworthiness.

When octahydro-1,5-methanopentalene is subjected to 70 eV electron ionization, the rigid tricyclic framework resists simple aliphatic fragmentation. Instead, the localized steric strain at the methano-bridge dictates the relaxation pathway. The molecular ion [M]+• (m/z 122) undergoes a rapid bridgehead cleavage, expelling a 42 Da neutral fragment (C3H6) to yield a highly stabilized radical cation at m/z 80 [5].

This m/z 80 base peak is the definitive diagnostic marker for the brendane skeleton[5]. We can objectively compare this to our alternatives:

  • Adamantane resists cleavage entirely due to its strain-free, symmetrical diamondoid structure, yielding an intact molecular ion (m/z 136) as its base peak.

  • exo-THDCPD (JP-10) favors the opening of its fused cyclopentane rings, yielding an m/z 67 cyclopentenyl cation as its dominant peak[4].

Fragmentation_Logic M Octahydro-1,5-methanopentalene [M]+• (m/z 122) F1 Loss of CH3• Fragment (m/z 107) M->F1 -CH3 (15 Da) F2 Bridgehead Cleavage Base Peak (m/z 80) M->F2 Core Cleavage (42 Da) F3 Cyclopentadienyl Cation Fragment (m/z 79) F2->F3 -H (1 Da)

Primary EI-MS fragmentation pathways for octahydro-1,5-methanopentalene.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following GC-MS protocol is designed as a self-validating system . By incorporating an internal standard and a System Suitability Test (SST), researchers can verify column inertness and ion source tuning prior to analyzing the target methanopentalene.

Step 1: Sample Preparation & Internal Standardization
  • Causality: Polycyclic hydrocarbons lack polar functional groups, making them highly soluble in non-polar, volatile solvents. An internal standard corrects for injection volume variances.

  • Action: Dissolve 1.0 mg of octahydro-1,5-methanopentalene in 1.0 mL of GC-grade dichloromethane (DCM). Add 10 µL of decane (1 mg/mL) as an internal standard to validate retention time stability.

Step 2: Gas Chromatography (GC) Parameters
  • Causality: A non-polar 5% phenyl-methylpolysiloxane stationary phase provides optimal van der Waals interactions for separating rigid hydrocarbon isomers without peak tailing[3].

  • Action:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.

    • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL injection volume, split ratio 50:1 (prevents detector saturation), inlet temperature 250°C.

    • Oven Program: 50°C (hold 2 min) → ramp at 10°C/min to 250°C (hold 5 min).

Step 3: Mass Spectrometry (MS) Parameters
  • Causality: Standardizing the ionization energy to 70 eV ensures the resulting fragmentation spectra can be accurately cross-referenced with .

  • Action:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Temperatures: Transfer line at 250°C; Ion Source at 230°C; Quadrupole at 150°C.

    • Scan Range: m/z 35 to 300.

Step 4: System Suitability Test (SST)
  • Causality: An excessively hot or contaminated ion source will cause unintended thermal degradation of rigid scaffolds before ionization.

  • Action: Inject an adamantane SST standard prior to your sample. The molecular ion (m/z 136) must be the base peak (>95% relative abundance). If the m/z 93 fragment exceeds 10% abundance, the ion source is degrading the sample and must be cleaned or cooled.

GCMS_Workflow N1 Sample Preparation (1 mg/mL in DCM) N2 Gas Chromatography (HP-5MS, He Carrier) N1->N2 N3 Electron Ionization (70 eV, 230°C) N2->N3 N4 Mass Spectrometry (Quadrupole, m/z 35-300) N3->N4 N5 Data Analysis (Peak Integration & Library Match) N4->N5

Standardized GC-MS workflow for rigid polycyclic hydrocarbon characterization.

References

  • National Center for Biotechnology Information. "Octahydro-1,5-methanopentalene" PubChem Compound Summary for CID 12302050. URL:[Link]

  • Tanaka, N., et al. "Hypatulins A and B, Meroterpenes from Hypericum patulum." Organic Letters, 2016. URL:[Link]

  • Kochi, J. K., et al. "Organometals as electron donors. Effects of alkyl groups on the ionization potentials of tetraalkyltin compounds." Journal of the American Chemical Society, 1979. URL:[Link]

  • Zhang, Y., et al. "Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to Exo-Tetrahydrodicyclopentadiene over Pt/HY." ACS Omega, 2021. URL:[Link]

  • Lucas, M., et al. "Efficient Oxidative Decomposition of the Jet-Fuel exo-Tetrahydrodicyclopentadiene (JP-10)." The Journal of Physical Chemistry A, 2020. URL:[Link]

Sources

Comparative

A Comparative Analysis of High-Density Fuels: JP-10 vs. the Potential of Octahydro-1,5-methanopentalene

An In-Depth Guide for Researchers in Advanced Propulsion and Energetic Materials In the relentless pursuit of superior performance in aerospace and missile technology, the development of high-energy-density (HED) fuels i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Advanced Propulsion and Energetic Materials

In the relentless pursuit of superior performance in aerospace and missile technology, the development of high-energy-density (HED) fuels is paramount. These specialized fuels offer the ability to carry more energy in a smaller volume, directly translating to increased range, payload capacity, and overall mission effectiveness. For decades, JP-10 has been the benchmark synthetic fuel for military applications, prized for its exceptional energy density and thermal stability.[1][2][3][4] This guide provides a comprehensive performance profile of JP-10 and introduces octahydro-1,5-methanopentalene, a strained cyclic hydrocarbon with theoretical potential as a next-generation HED fuel.

While JP-10 is a well-characterized fuel with extensive experimental data, octahydro-1,5-methanopentalene remains a largely unexplored candidate. This guide will therefore juxtapose the proven performance of JP-10 with the theoretical attributes of octahydro-1,5-methanopentalene, outlining the critical experimental methodologies required to validate its potential.

The Established Benchmark: JP-10 (exo-Tetrahydrodicyclopentadiene)

JP-10, chemically known as exo-tetrahydrodicyclopentadiene (tricyclo[5.2.1.0²,⁶]decane), is a synthetic, single-component fuel developed for use in air-breathing missile systems, such as the Tomahawk cruise missile.[3][5] Its status as a cornerstone of military-grade fuels stems from a unique combination of high volumetric energy content, low freezing point, and excellent thermal stability.[1][3][4]

The synthesis of JP-10 involves the catalytic hydrogenation of dicyclopentadiene, followed by isomerization to yield the predominantly exo-isomer.[3][5][6] This high purity (typically >98.5% exo-THDCPD) is a key distinction from conventional kerosene-based jet fuels, which are complex mixtures of hydrocarbons.[1][4][7] This single-component nature simplifies the study and modeling of its combustion and thermal decomposition behavior.[1][8]

The Prospective Challenger: Octahydro-1,5-methanopentalene

Octahydro-1,5-methanopentalene, systematically named tricyclo[4.2.1.0³,⁷]nonane and also known as brendane, is another strained polycyclic alkane.[6][9] Its cage-like structure, while smaller than JP-10 with a chemical formula of C₉H₁₄, suggests the potential for high density and a high heat of combustion on a volumetric basis.[6][10] Strained cyclic hydrocarbons are of significant interest as HED fuels because the energy stored in their strained chemical bonds is released during combustion, adding to the total energy output.[11]

To date, the performance of octahydro-1,5-methanopentalene as a fuel has not been experimentally documented in publicly available literature. Its properties are primarily derived from computational models.[6] A direct, data-driven comparison with JP-10 is therefore not currently possible. However, its structural similarities to other high-density fuels warrant a thorough experimental investigation.

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the key performance metrics for JP-10 based on extensive experimental data and military specifications. The corresponding values for octahydro-1,5-methanopentalene are listed as "Data Not Available" to highlight the current knowledge gap and underscore the necessity for experimental evaluation.

Performance MetricJP-10 (exo-Tetrahydrodicyclopentadiene)Octahydro-1,5-methanopentalene
Chemical Formula C₁₀H₁₆[3][5]C₉H₁₄[6][10]
Molecular Weight 136.23 g/mol [5]122.21 g/mol [6]
Appearance Clear, colorless to pale yellow liquid[12]Data Not Available
Density @ 15°C 0.934–0.940 g/cm³[3][7][13]Data Not Available
Volumetric Net Heat of Combustion ~39.6 MJ/L[1][3][13]Data Not Available
Specific Net Heat of Combustion ~43.0 MJ/kg[5]Data Not Available
Freezing Point < -79 °C[8][13]Data Not Available
Flash Point > 54 °C[3][7]Data Not Available
Kinematic Viscosity @ -40°C < 20 mm²/sData Not Available

Visualizing the Molecular Structures

The performance of these hydrocarbons is intrinsically linked to their three-dimensional structures. The strained ring systems are a key factor in their high density and energy content.

Chemical structures of JP-10 and Octahydro-1,5-methanopentalene.

The Path to Validation: Experimental Protocols

To ascertain the viability of octahydro-1,5-methanopentalene as a high-performance fuel and enable a direct comparison with JP-10, a rigorous experimental evaluation is necessary. The following protocols, based on established ASTM International standards, represent the foundational experiments required for fuel characterization.

Density Determination (ASTM D4052)

Principle: This method employs a digital density meter that measures the oscillation period of a U-shaped tube filled with the sample.[1][12][14][15][16] The density is directly related to the oscillation period.

Methodology:

  • Calibration: Calibrate the instrument with two reference standards (e.g., dry air and distilled water) at the test temperature.

  • Sample Introduction: Inject a small, bubble-free aliquot of the sample into the oscillating U-tube.

  • Temperature Equilibration: Allow the sample to reach thermal equilibrium within the temperature-controlled cell.

  • Measurement: The instrument measures the oscillation period and calculates the density.

  • Reporting: Report the density in g/cm³ or kg/m ³ at the specified temperature (e.g., 15°C).

Heat of Combustion (ASTM D240)

Principle: The heat of combustion is determined by burning a weighed sample in a constant-volume bomb calorimeter under a high pressure of oxygen.[5][10][17][18] The temperature rise of the surrounding water is measured to calculate the energy released.

Methodology:

  • Sample Preparation: A precise mass of the fuel is weighed into a sample crucible.

  • Bomb Assembly: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is recorded before, during, and after combustion until a stable reading is achieved.

  • Calculation: The gross heat of combustion is calculated from the temperature rise, accounting for the heat capacity of the calorimeter system. The net heat of combustion is then calculated by correcting for the heat of vaporization of the water formed during combustion.[19][20][21][22]

Kinematic Viscosity (ASTM D445)

Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.[23][24][25][26][27]

Methodology:

  • Temperature Control: Place the viscometer in a constant-temperature bath until it reaches the test temperature.

  • Sample Loading: Introduce the sample into the viscometer.

  • Flow Measurement: Draw the liquid up through the capillary and measure the time it takes for the meniscus to pass between two marked points.

  • Calculation: The kinematic viscosity (in mm²/s or centistokes) is calculated by multiplying the flow time by the viscometer's calibration constant.

The following diagram illustrates the workflow for a comprehensive fuel performance evaluation.

cluster_workflow Fuel Performance Evaluation Workflow A Fuel Candidate (e.g., Octahydro-1,5-methanopentalene) B Density Measurement (ASTM D4052) A->B C Heat of Combustion (ASTM D240) A->C D Kinematic Viscosity (ASTM D445) A->D E Performance Data Analysis B->E C->E D->E F Comparison with Benchmark (JP-10) E->F

Workflow for the experimental evaluation of a novel fuel candidate.

Conclusion and Future Outlook

JP-10 remains the gold standard for high-density missile fuels, with a performance profile that is well-understood and extensively documented. Its high volumetric energy density and excellent low-temperature properties make it a formidable benchmark for any new fuel candidate.

Octahydro-1,5-methanopentalene represents a class of strained hydrocarbons with theoretical promise as next-generation HED fuels. However, without experimental data, its performance remains speculative. The critical next step for the materials science and aerospace research communities is to synthesize and characterize this and other novel strained-ring hydrocarbons. By applying standardized testing protocols, such as those outlined in this guide, a direct and meaningful comparison to established fuels like JP-10 can be made. Such research is essential for pushing the boundaries of propulsion technology and developing the advanced fuels that will power future aerospace systems.

References

  • ASTM D240-19, Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter, ASTM Intern
  • ASTM D445-21, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)
  • ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM Intern
  • ASTM International. (2019). Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter.
  • Anton Paar. (n.d.). ASTM D445. Anton Paar Wiki.
  • Anton Paar. (n.d.). ASTM D4052. Anton Paar Wiki.
  • MDPI. (2025, February 14). Insights of Density Functional Theory into JP-10 Tetrahydrodicyclopentadiene Fuel Properties.
  • eralytics. (n.d.). ASTM D445.
  • PubChem. (n.d.). Octahydro-1,5-methanopentalene.
  • iTeh Standards. (n.d.). ASTM D4052-18a - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by.
  • Conti Testing Labor
  • Ayalytical. (n.d.). ASTM D4052 | ASTM Vapor Pressure of Petroleum Products.
  • ASTM International. (2023, November 1).
  • Tamson Instruments. (n.d.).
  • ASTM International. (2021, March 2). D240 Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter.
  • MDPI. (2025, October 3).
  • PubChem. (n.d.). Octahydro-1,5-methanopentalene | C9H14 | CID 12302050.
  • Wikipedia. (n.d.). JP-10 (fuel).
  • NIST. (n.d.). Thermochemical and Thermophysical Properties of JP-10.
  • Synthesis and Blending of High-density Hydrocarbon Fuels with Density Beyond 1.0 g·cm-3. (2008, November 21).
  • NASA Technical Reports Server. (n.d.). High performance, high density hydrocarbon fuels.
  • ASTM International. (2024, October 10).
  • ResearchGate. (n.d.). Synthesis and Performance of Strained Multicyclic Hydrocarbons as Highly Potential High-Energy-Density Fuels | Request PDF.
  • Scilit. (2025, October 2).
  • LookChemicals. (n.d.). 1521-75-1,Octahydro-1,5-methanopentalene.
  • PMC. (2023, October 31).
  • Estimation of Net Heat of Combustion of Avi
  • Cheméo. (n.d.). Chemical Properties of Pentalene, octahydro-, cis- (CAS 1755-05-1).
  • GovTribe. (2025, February 3).
  • ResearchGate. (n.d.). (PDF) Thermochemical and thermophysical properties of JP-10.
  • PubChem. (n.d.). Octahydro-1,2,4-methenopentalene | C9H12 | CID 12463765.
  • PubChem. (n.d.). 1,3-Methanopentalene, octahydro- | C9H14 | CID 556393.
  • Estimation of Net Heat of Combustion of Avi
  • NIH. (n.d.). Octahydro-1-methylpentalene | C9H16 | CID 36099 - PubChem.
  • Cheméo. (n.d.). Chemical Properties of Pentalene, octahydro-, cis- (CAS 1755-05-1).
  • Journal of Chemical & Engineering Data. (n.d.).
  • Semantic Scholar. (1999, March 2). Recent Developments in High-Energy Density Liquid Hydrocarbon Fuels.
  • OSTI.GOV. (1978, December 31).
  • Coordinating Research Council. (n.d.). CRC Report No. AV-20-20 DETERMINATION OF HEAT OF VAPORIZATION AND CREATING ENTHALPY DIAGRAMS FOR SEVERAL COMMON JET FUELS AND AV.
  • PubMed. (2010, September 9). Thermochemical properties of exo-tricyclo[5.2.1.0(2,6)]decane (JP-10 jet fuel) and derived tricyclodecyl radicals.
  • ACS Publications. (2024, August 26). Predicting Hydrocarbon Strain Energy via a Group Equivalent Machine Learning Approach | The Journal of Physical Chemistry A.
  • Semantic Scholar. (n.d.). Table 1 from Thermochemical properties of exo-tricyclo[5.2.1.0(2,6)]decane (JP-10 jet fuel) and derived tricyclodecyl radicals.
  • ResearchGate. (n.d.). Thermochemical Properties of exo-Tricyclo[5.2.1.0(2,6)]decane (JP-10 Jet Fuel) and Derived Tricyclodecyl Radicals | Request PDF.
  • Khan Academy. (n.d.).
  • Publications. (2024, November 21).

Sources

Validation

Comparative specific impulse of tricyclic hydrocarbon fuels

Advanced Comparative Guide: Specific Impulse and Energy Density of Tricyclic Hydrocarbon Fuels High-Energy-Density (HED) liquid fuels are the lifeblood of volume-limited and weight-limited aerospace propulsion systems. W...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparative Guide: Specific Impulse and Energy Density of Tricyclic Hydrocarbon Fuels

High-Energy-Density (HED) liquid fuels are the lifeblood of volume-limited and weight-limited aerospace propulsion systems. While traditional linear kerosenes (like RP-1 and Jet-A) offer excellent baseline performance, the demand for extended range and higher payloads has driven the development of synthetic, highly strained cyclic hydrocarbons.

For researchers crossing over from pharmaceutical sciences and drug development, the synthesis of these fuels presents a familiar landscape. The catalytic hydrogenation, stereoselective cyclopropanation, and ring-strain engineering required to produce advanced aerospace fuels utilize the exact same reactor kinetics and purification workflows as complex polycyclic Active Pharmaceutical Ingredients (APIs). This guide objectively compares the specific impulse (


) and thermochemical properties of premier tricyclic hydrocarbon fuels, providing actionable, self-validating protocols for their synthesis and evaluation.

The Mechanistic Causality of Tricyclic Performance

The performance of a rocket or ramjet fuel is ultimately judged by its Specific Impulse (


) —the thrust produced per unit mass flow rate of propellant—and its Density-Specific Impulse (

)
.

Tricyclic hydrocarbons excel in these metrics due to two fundamental chemical properties:

  • High Physical Density (

    
    ):  The rigid, folded nature of tricyclic structures (such as norbornane or cyclopropane derivatives) minimizes the free volume between molecules. This dense packing drastically increases the volumetric Net Heat of Combustion (NHOC)[1].
    
  • Ring Strain Energy: The forced bond angles in constrained tricyclic rings store significant chemical potential energy. Upon combustion, this strain energy is released as additional heat, raising the adiabatic flame temperature and directly increasing the exhaust velocity and

    
    [2].
    

Comparative Thermochemical Data

The following table summarizes the performance metrics of legacy synthetic fuels versus emerging bio-derived tricyclic alternatives.

Fuel ClassificationPrimary Chemical ComponentDensity (g/cm³)Volumetric NHOC (MJ/L)Specific Impulse (

)*
Freezing Point (°C)
JP-10 Exo-tetrahydrodicyclopentadiene0.9439.6297.4 s-79
RJ-5 Perhydronorbornadiene dimer> 1.00~44.5~300.0 s0
Cedrane (Bio-derived) Tricyclic Sesquiterpane0.93~39.7~298.0 s< -80
RP-1 (Baseline) Linear/Branched Kerosene0.8135.3294.0 s-40

*Note:


 values are theoretical sea-level approximations dependent on specific oxidizer pairing (e.g., Liquid Oxygen) and nozzle expansion ratios. Data synthesized from NIST and aerospace thermochemical evaluations[1][3].

While RJ-5 pushes the absolute limits of density, its high freezing point (0 °C) causes catastrophic viscosity spikes in supercooled high-altitude environments[1]. JP-10 remains the gold standard for missiles due to its exceptional low-temperature stability[3]. Recently, bio-derived tricyclic sesquiterpanes (such as cedrane, derived from cedarwood oil) have emerged as renewable drop-in replacements, matching JP-10's density and


 while exhibiting freezing points below -80 °C[4][5].

Experimental Protocol: Synthesis and Validation of Tricyclic Sesquiterpanes

To evaluate a novel tricyclic fuel candidate, researchers must execute a synthesis and validation loop that guarantees chemical purity and accurate thermochemical data. The following protocol outlines the generation of hydrogenated tricyclic fuels from raw sesquiterpene feedstocks.

Step 1: High-Pressure Catalytic Hydrogenation

  • Procedure: Charge a high-pressure Parr reactor with the tricyclic precursor (e.g., α-cedrene), a non-reactive solvent (e.g., hexane), and a 5% Pd/C catalyst. Pressurize the system with H₂ to 400 psi and heat to 150 °C under continuous agitation.

  • Causality: High pressure is mandatory to overcome the severe steric hindrance inherent to tricyclic frameworks. Complete saturation of double bonds is critical; residual alkenes will polymerize at high temperatures, causing oxidative instability and engine gumming.

  • Self-Validation Check: Pull aliquots every 2 hours for GC-MS analysis. The reaction is only considered complete when the chromatogram confirms >99.5% saturation. If alkene peaks plateau before 99.5%, catalyst poisoning has occurred. The system must be depressurized, filtered, and recharged with fresh Pd/C to ensure data integrity.

Step 2: Skeletal Isomerization (Density Tuning)

  • Procedure: Treat the saturated intermediate with a Lewis acid catalyst (e.g., AlCl₃) at 80 °C to induce thermodynamic skeletal rearrangement.

  • Causality: Isomerization shifts the molecular geometry into its most compact conformer, minimizing intermolecular voids. This maximizes liquid density, which directly scales the volumetric energy density.

Step 3: Thermochemical Characterization

  • Procedure: Measure the Net Heat of Combustion (NHOC) using a constant-volume bomb calorimeter strictly adhering to ASTM D4809 standards. Simultaneously, measure the fluid density via an oscillating U-tube densitometer at 20 °C.

  • Causality: Accurate empirical density and NHOC are the foundational variables required to compute theoretical engine performance. An error here propagates exponentially into the

    
     calculation.
    

Step 4: Specific Impulse (


) Computation 
  • Procedure: Input the empirical density, calculated enthalpy of formation, and exact H/C ratio into the NASA Chemical Equilibrium with Applications (CEA) software (or RPA).

  • Causality: Physical static engine testing is cost-prohibitive for early-stage screening. The CEA code provides a highly accurate, self-validating theoretical

    
     by modeling the adiabatic flame temperature and exhaust gas expansion based on the fuel's exact thermodynamic state.
    

Experimental Workflow Visualization

Workflow N1 Precursor Isolation (e.g., α-cedrene) N2 Catalytic Hydrogenation (High-Pressure Pd/C) N1->N2 H2, 400 psi N3 Isomerization / Ring Strain Enhancement N2->N3 Acid Catalysis N4 Physicochemical Validation (Density & Viscosity) N3->N4 GC-MS >99.5% Purity N5 Thermochemical Analysis (Bomb Calorimetry) N4->N5 Meets ASTM Specs N6 Specific Impulse (Isp) Computation (NASA CEA) N5->N6 NHOC Data Input

Workflow for the synthesis and thermochemical validation of tricyclic hydrocarbon fuels.

References

  • Thermochemical and Thermophysical Properties of JP-10. nist.gov.3

  • Development of High-Energy-Density Liquid Aerospace Fuel: A Perspective. researchgate.net. 1

  • Renewable High Density Fuels Containing Tricyclic Sesquiterpanes and Alkyl Diamondoids. researchgate.net. 4

  • Renewable high density fuels containing tricyclic sesquiterpanes and alkyl diamondoids. rsc.org.5

  • Synthesis and fuel properties of high-energy density cyclopropanated monoterpenes. researchgate.net. 2

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy Fingerprints of Octahydro-1,5-methanopentalene

The Significance of IR Spectroscopy for Saturated Polycyclic Hydrocarbons Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For saturated hydrocarbo...

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of IR Spectroscopy for Saturated Polycyclic Hydrocarbons

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For saturated hydrocarbons, the IR spectrum is dominated by C-H and C-C bond vibrations. While the C-C stretching and bending vibrations are typically weak and fall in the complex "fingerprint region" (below 1500 cm⁻¹), the C-H stretching and bending modes provide a wealth of structural information.[1] The precise frequencies of these C-H vibrations are sensitive to the local chemical environment, including ring strain and the type of carbon atom (methine, methylene, or methyl) to which the hydrogen is attached.[2][3] In rigid polycyclic systems like octahydro-1,5-methanopentalene, the fixed spatial arrangement of atoms leads to a unique and characteristic IR fingerprint.

Computational Methodology for Generating the IR Spectrum of Octahydro-1,5-methanopentalene

Due to the absence of a publicly available experimental IR spectrum for octahydro-1,5-methanopentalene, a theoretical spectrum was generated using computational chemistry methods. This approach provides a reliable prediction of the molecule's vibrational frequencies and their corresponding IR intensities.

The geometry of octahydro-1,5-methanopentalene was first optimized to its lowest energy conformation using the B3LYP density functional theory (DFT) method with a 6-31G(d) basis set.[4][5] Following optimization, a harmonic vibrational frequency analysis was performed at the same level of theory to calculate the wavenumbers and IR intensities of the fundamental vibrational modes.[6] It is a common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental values; however, for the purpose of this comparative guide, the unscaled theoretical frequencies are presented to maintain internal consistency with other computational data where scaling factors may not be uniformly applied.

Comparative Analysis of IR Spectra

The IR spectrum of a molecule is unique and can be considered its "molecular fingerprint." By comparing the calculated spectrum of octahydro-1,5-methanopentalene with the known spectra of structurally similar molecules, we can gain a deeper understanding of its vibrational characteristics. The chosen comparative molecules are:

  • Adamantane: A highly symmetric, strain-free cage compound.

  • Norbornane: A bridged bicyclic compound with moderate ring strain.

  • Octahydropentalene (Bicyclo[3.3.0]octane): A structural isomer of octahydro-1,5-methanopentalene.

The key vibrational regions for comparison are the C-H stretching region (approximately 2800-3000 cm⁻¹) and the C-H bending (scissoring and rocking) region (approximately 1300-1500 cm⁻¹).[7]

C-H Stretching Region (~2800-3000 cm⁻¹)

This region is characteristic of the stretching vibrations of C-H bonds in saturated hydrocarbons. The exact position of the absorption bands depends on whether the hydrogen is attached to a methine (-CH), methylene (-CH₂), or methyl (-CH₃) group.

CompoundKey C-H Stretching Frequencies (cm⁻¹)Observations and Interpretation
Octahydro-1,5-methanopentalene (Calculated) 2958, 2947, 2925, 2870, 2860A complex pattern of bands is predicted, consistent with the presence of multiple, distinct C-H environments in this asymmetric tricyclic system. The bands above 2950 cm⁻¹ are likely due to methine C-H stretches, while those in the 2860-2925 cm⁻¹ range are characteristic of methylene C-H stretches.
Adamantane (Experimental) ~2930, 2910, 2855Due to its high symmetry, adamantane exhibits fewer, broader C-H stretching bands compared to the calculated spectrum of octahydro-1,5-methanopentalene.
Norbornane (Experimental) ~2955, 2872The presence of distinct bridgehead (methine) and methylene C-H bonds in norbornane leads to a more defined pattern than adamantane, showing some similarity to the predicted spectrum of octahydro-1,5-methanopentalene.
Octahydropentalene (Experimental) ~2950, 2860As a structural isomer, octahydropentalene's C-H stretching region shows a similar range of absorptions, reflecting the presence of both methine and methylene groups.
C-H Bending Region (~1300-1500 cm⁻¹)

This region contains the scissoring (for -CH₂-) and bending (for -CH) vibrations. The pattern of absorption in this region is often complex and highly characteristic of the molecule's carbon skeleton.

CompoundKey C-H Bending Frequencies (cm⁻¹)Observations and Interpretation
Octahydro-1,5-methanopentalene (Calculated) 1475, 1465, 1450, 1345, 1310The calculated spectrum shows a series of sharp bands in this region, indicative of the rigid, strained ring system. These absorptions are likely due to coupled methylene scissoring and methine bending modes.
Adamantane (Experimental) ~1450, 1355The high symmetry of adamantane results in fewer and broader bands in this region.
Norbornane (Experimental) ~1475, 1450Norbornane displays a more complex pattern of C-H bending vibrations than adamantane, reflecting its lower symmetry and strained bicyclic structure.
Octahydropentalene (Experimental) ~1460The spectrum of octahydropentalene in this region is also characterized by a prominent absorption around 1460 cm⁻¹, corresponding to methylene scissoring vibrations.

Experimental Protocol for Acquiring the IR Spectrum of a Solid Polycyclic Hydrocarbon

The following is a detailed, step-by-step methodology for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid, volatile polycyclic hydrocarbon like octahydro-1,5-methanopentalene.

Sample Preparation: The KBr Pellet Method

This method is suitable for solid samples and involves dispersing the analyte in a dry, IR-transparent matrix of potassium bromide (KBr).

  • Grinding: In a dry agate mortar and pestle, grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of spectroscopic grade KBr. The grinding should be thorough to ensure a fine, homogeneous powder. This minimizes scattering of the infrared radiation.

  • Pellet Formation: Transfer the powdered mixture to a pellet press. Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet. A clear pellet is indicative of good sample dispersion and will yield a high-quality spectrum.

Instrumentation and Data Acquisition
  • Spectrometer Purge: Purge the FTIR spectrometer's sample compartment with dry, CO₂-free air or nitrogen gas for at least 15-20 minutes before analysis. This minimizes interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum: Place the KBr pellet holder without a sample in the spectrometer's beam path and acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove any instrumental and atmospheric absorptions.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum. A typical data acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

G Workflow for IR Spectrum Acquisition and Analysis Sample Preparation Sample Preparation FTIR Spectrometer FTIR Spectrometer Sample Preparation->FTIR Spectrometer Introduction of Sample Data Processing Data Processing FTIR Spectrometer->Data Processing Interferogram Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis IR Spectrum Structural Elucidation Structural Elucidation Spectral Analysis->Structural Elucidation

Conclusion

This guide provides a comprehensive overview of the infrared spectroscopy fingerprints of octahydro-1,5-methanopentalene. Through the use of a computationally generated spectrum, a detailed analysis of its key vibrational modes has been presented. The comparison with the well-characterized IR spectra of adamantane, norbornane, and octahydropentalene offers valuable context for understanding the influence of molecular structure and ring strain on the vibrational properties of saturated polycyclic hydrocarbons. The detailed experimental protocol provided herein serves as a practical guide for researchers seeking to obtain high-quality IR spectra of these and similar compounds. This work underscores the synergy between computational chemistry and experimental spectroscopy in the structural elucidation of complex molecules.

References

  • Bauschlicher, C. W., Jr., & Ricca, A. (2013). A theoretical study of the infrared spectra of polycyclic aromatic hydrocarbons. The Journal of Physical Chemistry A, 117(46), 12053–12061. [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.
  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry (2nd ed.). Wiley-Interscience.
  • Jensen, J. H., & Kromann, J. C. (2013). The Molecule Calculator: A Web Application for Fast Quantum Mechanics-Based Estimation of Molecular Properties. Journal of Chemical Education, 90(8), 1093–1095. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • Stuart, B. H. (2004).
  • MolCalc: A Web-based Molecular Calculator. [Link]

  • PubChem. Octahydro-1,5-methanopentalene. [Link]

  • GAMESS (General Atomic and Molecular Electronic Structure System). [Link]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods (2nd ed.). Gaussian, Inc.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.

Sources

Validation

Benchmarking the Energy Density of Methanopentalene Against RJ-5: A Comprehensive Technical Guide

Executive Summary High-energy-density (HED) liquid fuels are critical for volume-limited aerospace propulsion, but they also serve as fascinating case studies in strained polycyclic chemistry for researchers and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

High-energy-density (HED) liquid fuels are critical for volume-limited aerospace propulsion, but they also serve as fascinating case studies in strained polycyclic chemistry for researchers and drug development professionals. The rigid, sterically hindered scaffolds that pack immense combustion energy into small volumes are the exact same topological features prized in modern pharmacophore design for metabolic resistance and target specificity.

This guide benchmarks RJ-5 (a synthetic perhydro-norbornadiene dimer)—the historical gold standard of HED fuels—against Methanopentalene (specifically 1,3-methanopentalene, 1,2,3,5-tetrahydro-), an emerging high-density naphthenic hydrocarbon. By comparing their energy densities, structural causality, and synthesis workflows, this guide provides actionable insights for energy scientists and synthetic chemists alike.

Chemical Profiles & Structural Causality

RJ-5: The Gold Standard of Strain Energy

RJ-5 (


 / 

) achieves its remarkable1 through a densely packed hexacyclic aliphatic structure[1].
  • Causality of Energy Density: The energy density of RJ-5 is not merely a function of its carbon-to-hydrogen ratio. The immense internal ring strain of its fused bicycloheptane units acts as a chemical spring. Upon combustion, the 2 contributes significantly to the overall heat of formation (

    
    ), yielding an exothermic output far exceeding linear alkanes[2].
    
  • Limitations: Its high viscosity at low temperatures and tendency to3 under storage remain operational challenges[3].

Methanopentalene: Sustainable Density & Pharmacophore Utility

Methanopentalene (


) features a densely substituted tricyclic or bicyclic core. While its raw fuel density (~0.88 g/mL) does not surpass RJ-5, its synthesis pathway is highly sustainable. It is frequently recovered as a premium cyclic fraction from the4[4].
  • Cross-Disciplinary Utility: For drug development professionals, the methanopentalene core (e.g.,5) serves as a highly reactive, rigid naphthenic scaffold used to synthesize complex, sterically defined active pharmaceutical ingredients (APIs)[5].

StrainEnergy S1 Highly Strained Precursor (RJ-5 / Methanopentalene) S2 Combustion / Oxidation (O2 Overpressure) S1->S2 S3 Release of Heat of Formation (ΔH_f) S2->S3 S4 Release of Ring Strain Energy (Steric Relief) S2->S4 S5 Total High Volumetric Energy Density (MJ/L) S3->S5 S4->S5

Thermodynamic pathway illustrating how ring strain relief contributes to total volumetric energy.

Quantitative Benchmarking

The following table summarizes the performance metrics of both compounds. Data reflects optimized synthetic batches.

MetricRJ-5 (Perhydro-norbornadiene dimer)Methanopentalene (1,2,3,5-tetrahydro-)
Chemical Formula

/


Density (g/mL) 1.08~0.88
Volumetric Energy (MJ/L) 44.9~39.5
Gravimetric Energy (MJ/kg) 41.5~42.8
Primary Synthesis Route Acid-catalyzed dimerization & hydrogenationCatalytic cracking of polymer waste (ZnO)
Cross-Industry Application Aerospace Propulsion (Missiles)Drug Discovery Scaffolds, Synthetic Fuels

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols detail the synthesis of methanopentalene and the calorimetric benchmarking of these fuels.

Protocol 1: Catalytic Synthesis & Isolation of Methanopentalene

This workflow isolates methanopentalene from mixed polymer waste (e-waste).

  • Feedstock Preparation: Shred mixed electronic waste plastics (containing PET, PVC, and PE) into uniform 5 mm particulates to maximize surface area.

  • Catalytic Cracking (200–400°C): Introduce the feedstock into a closed-system Pyrex reactor with a 10% Zinc Oxide (ZnO) and 10% Activated Carbon catalyst bed.

    • Causality of Catalyst Choice: ZnO is specifically utilized because it reacts with the chlorine content inherent in PVC to form solid

      
      , which settles into the residue[4]. This prevents the formation of corrosive HCl gas and toxic polyhalogenated dibenzodioxins, ensuring the liquid fuel fraction remains pure and the reactor is protected from fouling.
      
  • Halogen Scrubbing (Self-Validation): Pass the volatilized light gases through a 0.25 N

    
     solution.
    
    • Validation Mechanism: If chlorinated compounds bypass the ZnO bed, they will immediately precipitate as white

      
       in the 
      
      
      
      solution, providing a real-time visual validation of the fuel's purity.
  • Fractionation: Route the condensed crude liquid (density 0.88 g/mL) through a GC/MS system. Isolate the fraction corresponding to m/z = 118 (retention time ~8.71 min) to yield enriched 1,3-methanopentalene[4].

SynthesisWorkflow N1 Polymer Waste (PET/PVC/PE) N2 Catalytic Cracking (ZnO + Activated C) N1->N2 N3 Condensation & Halogen Scrubbing N2->N3 Volatilization N4 Crude Cyclic Hydrocarbon Mix N3->N4 N5 GC/MS Fractionation (m/z=118) N4->N5 N6 Methanopentalene Enriched Fuel N5->N6 Isolation

Workflow for the catalytic synthesis and isolation of methanopentalene from polymer waste.

Protocol 2: Bomb Calorimetry for Energy Density Benchmarking

To accurately compare the volumetric energy density of RJ-5 and Methanopentalene, an isoperibol bomb calorimeter must be used.

  • Sample Preparation: Weigh exactly 1.000 g of the liquid fuel into a standardized gelatin capsule to prevent volatilization prior to ignition.

  • Oxygen Overpressure: Seal the bomb and purge with pure

    
    , then pressurize to 30 atm.
    
  • Ignition & Measurement: Ignite the sample and record the

    
     of the surrounding water bath.
    
    • Causality of Constant-Volume: Constant-volume calorimetry is strictly required for highly strained cyclic hydrocarbons. If measured at constant pressure, the expansion work (

      
      ) of the gaseous combustion products would mask the true thermodynamic contribution of the ring strain relief, leading to an underestimation of the fuel's true energy density.
      

Conclusion

While RJ-5 remains the undisputed leader in raw volumetric energy density (44.9 MJ/L) due to its highly strained hexacyclic architecture, its operational limitations regarding low-temperature viscosity and oxidative stability persist. Methanopentalene, while slightly less energy-dense, offers a highly sustainable synthesis route via polymer waste valorization. Furthermore, its unique tricyclic structure bridges the gap between propulsion science and pharmaceutical development, serving as a vital precursor for complex drug scaffolds.

References

  • Development of High-Energy-Density Liquid Aerospace Fuel: A Perspective Source: ResearchGate URL
  • RJ-5 fuel vs RP-1 Source: NASA Spaceflight Forum URL
  • Stability of RJ-5 fuel Source: ResearchGate URL
  • Petroleum Refinery Feed Produce from Electronic-Waste Plastic (E-Waste) using Zinc Oxide (ZnO)
  • CAS 16200-53-6: Hexahydro-2,5-methanopentalene-3a(1H)

Sources

Comparative

Reproducibility and Efficiency of Octahydro-1,5-Methanopentalene Synthesis Protocols: A Comparative Guide

Executive Summary The octahydro-1,5-methanopentalene core—commonly known by its trivial name, brendane , or its IUPAC designation, tricyclo[4.2.1.0^{3,7}]nonane—is a highly strained, conformationally locked carbocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydro-1,5-methanopentalene core—commonly known by its trivial name, brendane , or its IUPAC designation, tricyclo[4.2.1.0^{3,7}]nonane—is a highly strained, conformationally locked carbocyclic scaffold. It serves as the structural foundation for complex biologically active natural products, such as the antimicrobial meroterpene Hypatulin A[1], and acts as a rigid pharmacophore in the design of nucleoside analogues and photoacid generators.

However, synthesizing this densely substituted tricyclic system with high stereocontrol remains a formidable challenge. As a Senior Application Scientist, I have evaluated the three primary synthetic pathways used to construct this core. This guide objectively compares these protocols—ranging from classical thermodynamic isomerizations to modern transition-metal-catalyzed cyclizations—analyzing their mechanistic causality, scalability, and reproducibility.

Comparative Performance Data

To establish a baseline for protocol selection, the quantitative performance metrics of the three primary brendane synthesis strategies are summarized below.

Synthesis ProtocolPrimary ReagentsTarget Yield RangeRegio/StereoselectivityScalabilityReproducibility Score
Pd-Cu Wacker-Type Cyclization PdCl₂ / CuCl₂ / O₂65–85%>90% (Inversion)Moderate8.5/10
Halogen-Mediated Rearrangement NBS or Br₂ / DCM50–75%High (Substrate-dependent)Low-Moderate7.0/10
Acid-Catalyzed Isomerization AlBr₃ or H₂SO₄<15% (Target Core)N/A (Thermodynamic mix)High (Bulk)3.0/10

In-Depth Protocol Analysis & Experimental Workflows

Protocol A: Palladium-Copper Mediated Wacker-Type Cyclization

The Gold Standard for Disubstituted Brendanes

The most reliable and reproducible method for generating functionalized brendanes is the Wacker-type oxidation of endo-5-vinyl-2-norbornene[2].

Mechanistic Causality: The high reproducibility and >90% stereoselectivity of this protocol stem from the predictable formation of a ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 palladium intermediate. The Pd(II) catalyst coordinates to the extracyclic vinyl group prior to the insertion-cyclization step. This precise spatial arrangement forces a cis-insertion, followed by an oxidative cleavage that proceeds with a predominant inversion of configuration. Because the stereochemistry is locked by the rigid norbornene geometry during the catalytic cycle, batch-to-batch variance is exceptionally low.

Step-by-Step Methodology:

  • Catalyst Preparation: Dissolve PdCl₂ (0.1 equiv) and CuCl₂ (2.0 equiv, or catalytic amounts if using an O₂ purge) in a degassed solvent matrix of acetic acid and water.

  • Substrate Addition: Introduce commercially available endo-5-vinyl-2-norbornene dropwise at 0 °C to mitigate the exothermic initial

    
    -coordination.
    
  • Cyclization: Stir the reaction mixture under an O₂ atmosphere at room temperature for 12–24 hours. Monitor the consumption of the vinyl group via GC-MS.

  • Workup & Isolation: Quench the reaction with brine, extract with diethyl ether, and purify the organic layer via silica gel chromatography to isolate the disubstituted brendane derivative.

WackerCyclization A endo-5-vinyl-2-norbornene (Precursor) B Pd(II) π-Coordination (Extracyclic) A->B PdCl2 C cis-Insertion (σ-Alkyl Pd Intermediate) B->C Cyclization D Oxidative Cleavage (CuCl2 / O2) C->D Wacker Oxidation E Disubstituted Brendane (>90% Stereopurity) D->E Inversion of Config.

Fig 1. Pd-Cu mediated Wacker-type cyclization pathway for brendane synthesis.

Protocol B: Halogen-Mediated Skeletal Rearrangement

The Modern Approach for Highly Functionalized Cores

Recently, researchers have utilized halogen/chalcogen-mediated skeletal rearrangements to convert tricyclo[4.3.0.0^{3,7}]non-8-ene (brexane-type) derivatives into the brendane skeleton[3].

Mechanistic Causality: This protocol relies on the thermodynamic relief of ring strain. Electrophilic attack by a halogen on the norbornene-type double bond generates a transient halonium ion. This intermediate immediately triggers a Wagner-Meerwein shift, remodeling the carbon framework into the more stable octahydro-1,5-methanopentalene core[3]. While highly effective, reproducibility depends heavily on the strict exclusion of nucleophilic impurities that could prematurely trap the halonium ion.

Step-by-Step Methodology:

  • Precursor Solvation: Dissolve the functionalized tricyclo[4.3.0.0^{3,7}]non-8-ene derivative in anhydrous dichloromethane (DCM) under argon.

  • Electrophilic Activation: Slowly add an electrophilic halogen source (e.g., N-bromosuccinimide or Br₂) at -78 °C.

  • Rearrangement: Allow the mixture to warm to room temperature over 4 hours, facilitating the skeletal rearrangement.

  • Quenching: Quench with saturated aqueous sodium thiosulfate, extract with DCM, and concentrate for downstream purification.

Protocol C: Acid-Catalyzed Thermodynamic Isomerization

The Classical (and Problematic) Brute-Force Method

Historically, the brendane core was accessed by isomerizing brexane or diene precursors using strong Lewis or Brønsted acids[4].

Mechanistic Causality: This is a purely thermodynamic process. Because noradamantane, brexane, and brendane are all stable C₉H₁₄ isomers with similar stress energies, acid catalysis (e.g., AlBr₃ or H₂SO₄) creates a rapidly equilibrating mixture[4]. Noradamantane acts as the global thermodynamic minimum. Consequently, brendane is only ever formed as a transient or minor equilibrium component, making this protocol highly irreproducible for targeted preparative synthesis.

Step-by-Step Methodology:

  • Acidic Matrix: Prepare a 5% solution of AlBr₃ in anhydrous n-hexane.

  • Isomerization: Add the brexane precursor and stir at room temperature.

  • Fractionation: Neutralize with cold NaOH. Attempting to isolate pure brendane requires extensive preparative gas chromatography due to the nearly identical boiling points of the resulting tricyclic soup.

Case Study: Stereochemical Bottlenecks in Natural Product Synthesis

To understand the limits of current synthetic protocols, we must examine the attempted total synthesis of Hypatulin A . Isolated from Hypericum patulum, Hypatulin A features a densely substituted octahydro-1,5-methanopentalene core[1].

In a landmark study, researchers attempted to construct this core via a bottom-up approach utilizing an intramolecular Mukaiyama aldol reaction on a functionalized cyclopentanone[5]. However, the synthesis failed to yield Hypatulin A, instead producing the epimeric 3-epi-Hypatulin B [5].

The Causality of Failure: The rigid, densely functionalized cyclopentane core created extreme steric bias. During the final carbon-carbon bond formation, the 1,3-diketone intermediate forced all incoming nucleophiles to attack from the less hindered face[5]. This undesired facial selectivity highlights a critical reproducibility bottleneck: while we can build the brendane skeleton easily (Protocol A), controlling the stereochemistry of highly substituted variants remains an unsolved challenge in synthetic organic chemistry.

HypatulinBottleneck A Functionalized Cyclopentanone B Mukaiyama Aldol Addition A->B C Steric Hindrance (Rigid Tricyclic Core) B->C D Undesired Facial Attack C->D Nucleophilic Addition E 3-epi-Hypatulin B (Failed Hypatulin A Core) D->E Epimeric C-3 Center

Fig 2. Stereochemical bottleneck in the biomimetic synthesis of the Hypatulin A core.

Conclusion & Recommendations

For researchers requiring the octahydro-1,5-methanopentalene scaffold for drug discovery or materials science:

  • Abandon acid-catalyzed isomerization (Protocol C) unless you are conducting fundamental thermodynamic studies. The isolation penalty is too high.

  • Adopt the Pd-Cu Wacker-type cyclization (Protocol A) as your primary workhorse. It offers a self-validating, highly reproducible system with >90% stereocontrol.

  • Exercise Caution when attempting to heavily functionalize the core post-synthesis. As demonstrated by the Hypatulin A case study, the inherent rigidity of the brendane system severely restricts facial access, often leading to undesired epimers.

References

  • Tanaka, N., et al. "Hypatulins A and B, Meroterpenes from Hypericum patulum." Organic Letters (2016).
  • Leisering, S., et al. "Synthesis of 3-epi-Hypatulin B Featuring a Late-Stage Photo-Oxidation in Flow." Organic Letters (2022).
  • Heumann, A., et al. "ChemInform Abstract: Direct Access to Substituted Brendane Derivatives by Palladium-Copper Mediated Cyclization of endo-5-Vinyl-2-norbornene." Tetrahedron (1994).
  • Yoshitani, A., et al. "Remodelling of Tricyclic Carbon Frameworks with a Norbornene Scaffold." Chemical Communications (2025).
  • Tesfaie, L., et al. "Synthesis of noradamantane by isomerization of brexane or brendane in the presence of acidic catalysts." Petroleum Chemistry USSR (1984).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Octahydro-1,5-methanopentalene

Hazard Assessment: Understanding the Profile of an Alicyclic Hydrocarbon Octahydro-1,5-methanopentalene is a saturated, non-aromatic hydrocarbon. Its structural class suggests it is a volatile organic compound (VOC), whi...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Profile of an Alicyclic Hydrocarbon

Octahydro-1,5-methanopentalene is a saturated, non-aromatic hydrocarbon. Its structural class suggests it is a volatile organic compound (VOC), which dictates the primary safety concerns.[3] The immediate hazards are inferred from its physical properties and the behavior of analogous chemicals.

Table 1: Physicochemical Properties of Octahydro-1,5-methanopentalene

Property Value Source
Molecular Formula C₉H₁₄ PubChem[4]
Molecular Weight 122.21 g/mol PubChem[4]
IUPAC Name tricyclo[4.2.1.03,7]nonane PubChem[4]

| Physical Form | Assumed to be a clear, volatile liquid | Inferred from class[3] |

The primary anticipated hazards include:

  • Flammability: As a volatile hydrocarbon, it should be treated as a flammable liquid. Vapors can form explosive mixtures with air and may travel to an ignition source.[5] All work must be conducted away from open flames, sparks, or hot surfaces.[6]

  • Inhalation Hazard: Due to its presumed volatility, inhalation of vapors is a primary exposure route.[3] High concentrations of VOCs can lead to symptoms such as headaches, dizziness, nausea, and irritation of the respiratory tract.[7]

  • Dermal and Ocular Hazard: Direct contact with the liquid can cause skin and eye irritation.[8] Prolonged or repeated skin contact with hydrocarbons can lead to dermatitis due to the defatting action on the skin.[7]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must align with the specific tasks being performed, distinguishing between routine handling in a controlled environment and emergency spill response.[9]

Table 2: Summary of PPE Requirements

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Small-Scale Transfers (<100 mL) ANSI Z87-compliant chemical splash goggles.[10] Nitrile gloves (minimum 4-6 mil) for incidental contact. Change immediately upon contamination.[11] Flame-resistant lab coat, long pants, and closed-toe shoes.[10][12] Work must be performed within a certified chemical fume hood.[2]

| Large Volume Transfers & Spill Cleanup | Chemical splash goggles and a full-face shield.[10][13] | Heavy-duty Nitrile or Butyl rubber gloves.[14] Double-gloving is recommended. | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes.[11] | NIOSH-approved half or full-face respirator with Organic Vapor (OV) cartridges (black label).[15][16] |

Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that conform to the ANSI Z87.1 standard are the minimum requirement whenever handling the liquid.[10] For procedures with a higher risk of splashing, such as large-volume transfers or initial dilutions, a full-face shield must be worn over the goggles .[13]

Skin and Body Protection
  • Gloves: For incidental contact, nitrile gloves are acceptable. However, no single glove material provides universal protection.[17][18] It is critical to change gloves immediately if contamination is suspected.[19] For tasks involving potential for prolonged contact or immersion, such as cleaning up a spill, Butyl rubber gloves are recommended as they generally offer better resistance to aliphatic hydrocarbons, though they may not perform as well with other solvents.[14] Always consult the glove manufacturer's specific chemical resistance chart.[17][20]

  • Protective Clothing: A lab coat , preferably flame-resistant, must be worn and fully fastened.[12] This should be supplemented with long pants and fully enclosed, non-porous shoes to protect against spills.[10][21]

Respiratory Protection

The primary method for controlling vapor exposure is through engineering controls.[2]

  • Chemical Fume Hood: All handling of Octahydro-1,5-methanopentalene that may generate vapors must be conducted within a properly functioning and certified chemical fume hood.

  • Respirators: In the event of a large spill, equipment failure, or when engineering controls are not feasible, respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with Organic Vapor (OV) cartridges (identified by their black color-coding) is necessary.[15][16][22] Personnel must be properly fit-tested and trained in the use and maintenance of respirators as per OSHA's Respiratory Protection Standard (29 CFR 1910.134).[1]

Operational and Disposal Plans

Proper PPE is effective only when integrated into a comprehensive safety plan that includes procedural workflows and emergency preparedness.

Standard Handling Protocol

The following workflow outlines the essential steps for safely handling Octahydro-1,5-methanopentalene in a laboratory setting.

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep1 Verify Fume Hood Certification is Current prep2 Don Minimum Required PPE: - Goggles - Lab Coat - Nitrile Gloves prep1->prep2 prep3 Assemble All Necessary Apparatus and Reagents prep2->prep3 handle1 Place Absorbent Liner on Fume Hood Surface prep3->handle1 handle2 Perform All Transfers and Manipulations Deep within the Hood handle1->handle2 handle3 Keep Containers Tightly Sealed When Not in Use handle2->handle3 clean1 Decontaminate Glassware and Surfaces Inside Hood handle3->clean1 clean2 Segregate Waste into Labeled 'Volatile Organic Waste' Container clean1->clean2 clean3 Remove Gloves and Wash Hands Thoroughly clean2->clean3

Standard Operating Procedure Workflow
Emergency Spill Response

A clear, decisive plan is crucial for managing accidental releases. The response varies significantly with the size of the spill.

Spill_Response decision decision action action start Spill Occurs is_major Is spill >1 Liter or in a poorly ventilated area? start->is_major major_spill MAJOR SPILL PROCEDURE is_major->major_spill Yes minor_spill MINOR SPILL PROCEDURE is_major->minor_spill No major1 Alert all personnel and evacuate the area. major_spill->major1 major2 If safe, remove ignition sources and close door. major1->major2 major3 Call Emergency Services and EHS. major2->major3 minor1 Alert nearby personnel. Restrict access to area. minor_spill->minor1 minor2 Don enhanced PPE: - Respirator (OV) - Heavy-duty gloves minor1->minor2 minor3 Contain spill with absorbent dikes. minor2->minor3 minor4 Cover with inert absorbent (e.g., vermiculite, sand). minor3->minor4 minor5 Collect waste in a sealed, labeled container for disposal. minor4->minor5

Spill Response Decision Tree
Decontamination and Disposal

All waste generated from handling Octahydro-1,5-methanopentalene is considered hazardous waste.

  • Liquid Waste: Collect all waste liquid, including solvent rinses, in a designated, leak-proof, and properly sealed container labeled "Hazardous Waste: Volatile Organic Compounds."

  • Solid Waste: Contaminated solids (gloves, absorbent pads, bench paper) must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Evaporation of volatile liquids in a fume hood is not an acceptable disposal method. All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and federal regulations.

References

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision. (2024, October 29). oaji.net. [Link]

  • Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision-making approach | Request PDF. ResearchGate. [Link]

  • 3M Respirator Selection Guide: Finding the Right Protection for the Job. (2025, March 21). Toolup. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Safety by Design. [Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]

  • Glove Compatibility. CP Lab Safety. [Link]

  • Choosing the Appropriate Respirator Filter. Power Breezer. [Link]

  • Respirator Selection | Respiratory Protection. 3M - US. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Gasoline. Centers for Disease Control and Prevention. [Link]

  • Chemical Resistance Reference Chart. Medicom. [Link]

  • Octahydro-1,5-methanopentalene. PubChem, National Center for Biotechnology Information. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Tricyclo(4,2,1,02,4)nonane. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Resistance Guide. BMC Protect. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Stoddard solvent. Centers for Disease Control and Prevention. [Link]

  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (2026, February 25). Unisan. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Organic Chemistry - Colorado College. (2016, April 12). Colorado College. [Link]

  • Isomers of octahydro tetramethyl naphthalenyl ethanone (OTNE): Human health tier II assessment. (2017, October 27). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Chemical Properties of Tricyclo[4.2.1.0(2,5)]non-7-ene, 3-(tert-butyl). Cheméo. [Link]

  • Safety Guidelines | Organic Chemistry I Lab. University of Missouri–St. Louis. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

  • Cas no 15564-44-0 (Tricyclo[4.2.1.02,5]nona-3,7-diene,(1R,2R,5S,6S)-rel-). (2025, April 19). Kuujia.com. [Link]

  • Organic Chemistry Laboratory Safety Notes. Cerritos College. [Link]

  • Safety Manual | Chemistry. Duke University. [Link]

  • What are three safety precautions you can take while working in the laboratory? Vaia. [Link]

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